molecular formula C16H35NO2 B11963060 2-(2-(Dodecyloxy)-ethoxy)-ethylamine CAS No. 87498-40-6

2-(2-(Dodecyloxy)-ethoxy)-ethylamine

Katalognummer: B11963060
CAS-Nummer: 87498-40-6
Molekulargewicht: 273.45 g/mol
InChI-Schlüssel: BCIBHRWNSVBNIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-(Dodecyloxy)-ethoxy)-ethylamine is a useful research compound. Its molecular formula is C16H35NO2 and its molecular weight is 273.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Dodecyloxy)-ethoxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Dodecyloxy)-ethoxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

87498-40-6

Molekularformel

C16H35NO2

Molekulargewicht

273.45 g/mol

IUPAC-Name

2-(2-dodecoxyethoxy)ethanamine

InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h2-17H2,1H3

InChI-Schlüssel

BCIBHRWNSVBNIW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOCCOCCN

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the chemical synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine, a molecule of significant interest in the fields of drug development, materials science, and surfactant chemistry. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology for its preparation. The synthesis is presented with a focus on scientific integrity, providing a rationale for experimental choices and ensuring the described protocols are robust and reproducible. This guide emphasizes a two-step synthetic pathway, commencing with the Williamson ether synthesis to form a key intermediate, followed by a modified Gabriel synthesis for the introduction of the primary amine functionality. Each step is meticulously detailed, including reagent selection, reaction conditions, purification techniques, and characterization methods. Visual aids in the form of diagrams and tables are provided to enhance clarity and facilitate practical application.

Introduction and Strategic Overview

2-(2-(dodecyloxy)-ethoxy)-ethylamine is an amphiphilic molecule characterized by a long hydrophobic dodecyl chain and a hydrophilic ethoxy-ethylamine head group. This structure imparts surfactant-like properties, making it a valuable building block in the synthesis of more complex molecules, including drug delivery vehicles, functionalized polymers, and specialized detergents. The strategic approach to its synthesis is predicated on a robust and high-yielding two-step process. The first step establishes the ether linkage, and the second introduces the terminal amine group while minimizing side reactions.

The chosen synthetic route is designed for efficiency and scalability, employing well-established and reliable chemical transformations. The core of this synthesis lies in the initial formation of an ether, followed by the carefully controlled introduction of the amine. This approach allows for the purification of the intermediate, ensuring a high-purity final product.

Synthetic Pathway and Mechanism

The synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine is most effectively achieved through a two-step process:

Step 1: Williamson Ether Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethanol. This classic and highly versatile reaction is employed to form the ether bond.[1][2][3][4][5] It involves the reaction of an alkoxide with a primary alkyl halide. In this case, dodecyl alcohol is deprotonated to form the dodecyloxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(2-chloroethoxy)-ethanol.

Step 2: Conversion of the Hydroxyl Group to a Primary Amine. The terminal hydroxyl group of the intermediate is first converted to a better leaving group, typically a tosylate. This is followed by a nucleophilic substitution with sodium azide to yield an azido intermediate. Finally, the azide is reduced to the primary amine. This sequence is a reliable method for the clean introduction of a primary amine, avoiding the over-alkylation issues that can arise from direct amination with ammonia. A similar strategy is employed in the synthesis of related amino-ethoxy compounds.[6][7]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Dodecanol Dodecanol NaH NaH, THF Dodecanol->NaH Step 1a Chloroethoxyethanol 2-(2-chloroethoxy)-ethanol Chloroethoxyethanol->NaH Step 1b Intermediate_Alcohol 2-(2-(dodecyloxy)-ethoxy)-ethanol NaH->Intermediate_Alcohol Williamson Ether Synthesis TsCl TsCl, Pyridine Intermediate_Alcohol->TsCl Step 2a Intermediate_Tosylate 2-(2-(dodecyloxy)-ethoxy)-ethyl tosylate TsCl->Intermediate_Tosylate Tosylation NaN3 NaN3, DMF Intermediate_Tosylate->NaN3 Step 2b Intermediate_Azide 1-(2-azidoethoxy)-2-(dodecyloxy)ethane NaN3->Intermediate_Azide Azide Formation H2_PdC H2, Pd/C Intermediate_Azide->H2_PdC Step 2c Final_Product 2-(2-(dodecyloxy)-ethoxy)-ethylamine H2_PdC->Final_Product Reduction

Caption: Synthetic workflow for 2-(2-(dodecyloxy)-ethoxy)-ethylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethanol

This step focuses on the formation of the ether linkage via the Williamson ether synthesis. The choice of a strong base like sodium hydride ensures complete deprotonation of the dodecanol, leading to a high yield of the desired ether.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Dodecanol186.3418.6 g0.1
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.11
2-(2-chloroethoxy)-ethanol124.5613.7 g0.11
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated aqueous NH4Cl-100 mL-
Diethyl ether-200 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with dodecanol and anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • Sodium hydride is added portion-wise to the stirred solution over 30 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • 2-(2-chloroethoxy)-ethanol is added dropwise to the reaction mixture.

  • The mixture is heated to reflux and maintained for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 2-(2-(dodecyloxy)-ethoxy)-ethanol as a colorless oil.

Step 2: Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

This multi-stage step converts the hydroxyl group of the intermediate into the final primary amine.

3.2.1. Tosylation of 2-(2-(dodecyloxy)-ethoxy)-ethanol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-(2-(dodecyloxy)-ethoxy)-ethanol274.4627.4 g0.1
p-Toluenesulfonyl chloride (TsCl)190.6521.0 g0.11
Anhydrous Pyridine-100 mL-
Dichloromethane (DCM)-150 mL-
1 M HCl-100 mL-
Saturated aqueous NaHCO3-100 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • 2-(2-(dodecyloxy)-ethoxy)-ethanol is dissolved in anhydrous pyridine in a round-bottom flask at 0 °C.

  • p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at 0 °C for 4 hours.

  • The reaction mixture is then poured into ice-cold 1 M HCl and extracted with dichloromethane.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-(2-(dodecyloxy)-ethoxy)-ethyl tosylate.

3.2.2. Synthesis of 1-(2-azidoethoxy)-2-(dodecyloxy)ethane

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-(2-(dodecyloxy)-ethoxy)-ethyl tosylate428.6242.9 g0.1
Sodium Azide (NaN3)65.019.75 g0.15
Anhydrous Dimethylformamide (DMF)-200 mL-
Diethyl ether-300 mL-

Procedure:

  • The tosylate intermediate is dissolved in anhydrous DMF.

  • Sodium azide is added, and the mixture is heated to 80 °C for 12 hours. Caution: Sodium azide is highly toxic.

  • The reaction mixture is cooled, diluted with water, and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the azido intermediate.

3.2.3. Reduction of 1-(2-azidoethoxy)-2-(dodecyloxy)ethane

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-(2-azidoethoxy)-2-(dodecyloxy)ethane299.4830.0 g0.1
Palladium on Carbon (10% Pd/C)-1.5 g-
Methanol-250 mL-
Hydrogen gas (H2)-Balloon or Parr shaker-

Procedure:

  • The azido intermediate is dissolved in methanol in a flask suitable for hydrogenation.

  • 10% Palladium on carbon is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation, or a Parr apparatus for higher pressures).

  • The reaction is stirred vigorously at room temperature until the consumption of hydrogen ceases (typically 12-24 hours).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product, 2-(2-(dodecyloxy)-ethoxy)-ethylamine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretches of the primary amine.

Safety Considerations

  • Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of ignition.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood.

  • Hydrogen Gas: Highly flammable. Hydrogenation should be performed in a well-ventilated area, away from sparks or open flames.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 2-(2-(dodecyloxy)-ethoxy)-ethylamine. The described two-step process, beginning with a Williamson ether synthesis followed by a robust amination strategy, provides a clear and reproducible method for obtaining this valuable chemical intermediate. The detailed protocols, coupled with the underlying chemical principles, are intended to empower researchers and scientists in their synthetic endeavors.

References

  • Fryauf, K., Strehmel, V., & Fedtke, M. (1992). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 33(16), 3516-3520. [Link]

  • Sakai, M., & Suzuki, T. (1966). Reaction between Phenyl Glycidyl Ether and Dodecyl Mercaptan. Journal of the Japan Oil Chemists' Society, 15(11), 591-595. [Link]

  • Nishida, K., Tamura, A., Kang, T. W., Masuda, H., & Yui, N. (2020). An antibody–supermolecule conjugate for tumor-specific targeting of tumoricidal methylated β-cyclodextrin-threaded polyrotaxanes. RSC Advances, 10(52), 31235-31242. [Link]

  • I. G. Farbenindustrie Aktiengesellschaft. (1950). U.S. Patent No. 2,529,923. Washington, DC: U.S.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Smith, L. S. (1965). Glycidyl ether reactions with amines. Journal of Applied Polymer Science, 9(11), 3851-3860. [Link]

  • Vincent, B. A. (2001). Catalysis of the Epoxy-Carboxyl Reaction. Journal of Coatings Technology, 73(917), 41-49. [Link]

  • Kim, J., et al. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Polymers, 12(9), 2043. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • PubChemLite. (n.d.). 2-(2-(dodecyloxy)-ethoxy)-ethylamine. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • NextSDS. (n.d.). 2-(2-(DODECYLOXY)-ETHOXY)-ETHYLAMINE — Chemical Substance Information. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Experimental. Retrieved from [Link]

  • CN101328130B. (n.d.). Preparation of 2-ethoxy ethyl amine.
  • The Dow Chemical Company. (2012). Process for making ethoxylated amine compounds. Retrieved from [Link]

  • The Dow Chemical Company. (2014). U.S.
  • European Patent Office. (1990). EP 0367233 A2: Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(dodecyloxy)-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-(dodecyloxy)-ethoxy)-ethylamine is an amphiphilic molecule characterized by a long C12 alkyl chain (dodecyl), a di-ethoxy hydrophilic spacer, and a terminal primary amine group. This unique structure imparts surfactant-like properties and a pH-responsive nature, making it a molecule of significant interest in advanced materials and pharmaceutical sciences. Its ability to self-assemble and its cationic potential upon protonation are key to its function in applications such as gene delivery, drug formulation, and as a specialized chemical intermediate.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-(dodecyloxy)-ethoxy)-ethylamine. We will delve into its chemical identity, acid-base behavior (pKa), lipophilicity (LogP), and self-assembly characteristics (CMC). Furthermore, this document outlines detailed, field-proven experimental protocols for determining these properties, offering researchers and developers a validated framework for their own investigations.

Chemical Identity and Core Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. The table below summarizes the key identifiers and computed properties for 2-(2-(dodecyloxy)-ethoxy)-ethylamine.

PropertyValueSource
Molecular Formula C16H35NO2[1]
Molecular Weight 273.46 g/mol [1]
CAS Number Not explicitly assigned; part of a broader class of ethoxylated amines.
Predicted XlogP 4.7[1]
SMILES CCCCCCCCCCCCOCCOCCN[1]
InChI InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h2-17H2,1H3[1]

Acid-Base Properties (pKa)

Scientific Rationale: The primary amine group of 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a weak base that can accept a proton to form a cationic ammonium species. The acid dissociation constant (pKa) of this conjugate acid is arguably the most critical physicochemical parameter. It dictates the molecule's charge state at a given pH. In drug delivery, for instance, a pKa value around physiological pH (7.4) can enable endosomal escape of nanoparticles through the "proton sponge" effect, a crucial step for delivering payloads like mRNA or siRNA into the cytoplasm.

The equilibrium can be described as: R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The pKa value is the pH at which the protonated (R-NH₃⁺) and non-protonated (R-NH₂) forms are present in equal concentrations. Based on structurally similar primary aliphatic amines, the pKa is expected to be in the range of 9-11.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a highly accurate and reliable "gold standard" for pKa determination.[2][3] It involves monitoring pH changes of a solution of the analyte upon the incremental addition of a strong acid or base.

Causality: By starting with the amine in its protonated form (by dissolving it in a slightly acidic solution) and titrating with a strong base (e.g., NaOH), we can generate a full titration curve. The inflection point of this curve corresponds to the point where half of the amine has been deprotonated, and at this half-equivalence point, the measured pH is equal to the pKa.[4]

Methodology:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-(2-(dodecyloxy)-ethoxy)-ethylamine to achieve a final concentration of approximately 1-10 mM.[4][5]

    • Insight: Due to the molecule's lipophilicity, a co-solvent system like a methanol-water mixture may be required to ensure complete dissolution.[6]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[4][5]

  • Titration Process:

    • Make the sample solution acidic (e.g., to pH 2.0) with a standardized solution of 0.1 M HCl.[4]

    • Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.[4][5]

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.

    • The pKa is the pH value at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).[4]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Analyte Solution (1-10 mM in H₂O/MeOH) Acidify Acidify to pH ~2 with 0.1 M HCl Titrate Titrate with 0.1 M NaOH in small increments Acidify->Titrate N₂ Purge Record Record pH and Volume after stabilization Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa caption Workflow for pKa Determination by Potentiometric Titration.

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP & LogD)

Scientific Rationale: Lipophilicity is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the partition coefficient (P) between an organic phase (commonly n-octanol) and an aqueous phase.

  • LogP is the logarithm of the partition coefficient of the neutral (uncharged) form of the molecule.[]

  • LogD is the logarithm of the distribution coefficient at a specific pH, accounting for all forms of the molecule (neutral and ionized).[][8]

For an amine like 2-(2-(dodecyloxy)-ethoxy)-ethylamine, LogD is highly pH-dependent. At a pH well above its pKa, the molecule is neutral and LogD ≈ LogP. At a pH below its pKa, the molecule becomes protonated and more water-soluble, leading to a lower LogD value. The predicted XlogP of 4.7 indicates a highly lipophilic character for the neutral species.[1]

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure partition coefficients.[9] It involves directly measuring the concentration of the analyte in both the organic and aqueous phases after they have reached equilibrium.

Causality: This method physically separates the two immiscible phases and allows the analyte to partition between them according to its thermodynamic preference. By quantifying the concentration in each layer, a direct calculation of the distribution ratio is possible. Using a buffered aqueous phase at a specific pH (e.g., 7.4 for physiological relevance) allows for the determination of LogD7.4.[8]

Methodology:

  • Phase Preparation: Prepare the two phases by pre-saturating n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and pre-saturating the buffer with n-octanol. This step is crucial to prevent volume changes during the experiment.[8]

  • Sample Preparation: Prepare a stock solution of the analyte in the organic phase (pre-saturated n-octanol).

  • Partitioning:

    • In a suitable vial, add a known volume of the analyte stock solution and a known volume of the pre-saturated aqueous buffer.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[8]

    • Insight: The shaking time should be optimized to be long enough for equilibrium but short enough to avoid emulsion formation, which can complicate phase separation.

  • Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the two phases.[8]

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[8]

  • Calculation: Calculate the LogD value using the following formula: LogD = log₁₀ ( [Analyte]octanol / [Analyte]aqueous )[8]

Conceptual Diagram of LogD Partitioning.

Self-Assembly: Critical Micelle Concentration (CMC)

Scientific Rationale: As an amphiphilic molecule with distinct hydrophobic (dodecyl chain) and hydrophilic (ethoxy-amine headgroup) regions, 2-(2-(dodecyloxy)-ethoxy)-ethylamine is expected to form micelles in aqueous solutions above a certain concentration. This concentration is known as the Critical Micelle Concentration (CMC).[10] Below the CMC, the molecules exist primarily as monomers. Above the CMC, they spontaneously aggregate into spherical structures (micelles) with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the water.[10][11]

The CMC is a key indicator of a surfactant's efficiency. A lower CMC value means less surfactant is needed to saturate interfaces and form micelles, which is important for applications in emulsification and solubilization. The CMC can be influenced by temperature, pH, and the presence of electrolytes.[10][12] For ethoxylated amines, increasing salinity generally lowers the CMC due to the shielding of electrostatic repulsion between the charged headgroups.[12]

Experimental Protocol: CMC Determination by Surface Tensiometry

This is a very common and direct method for determining the CMC of surfactants. It relies on the principle that surfactant monomers preferentially adsorb at the air-water interface, thereby reducing the surface tension of the solution.

Causality: As the concentration of the surfactant increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, any additional surfactant molecules form micelles in the bulk solution rather than populating the interface. Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.[11]

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of 2-(2-(dodecyloxy)-ethoxy)-ethylamine with concentrations spanning a wide range, both below and above the expected CMC. Use a logarithmic dilution series for efficient measurement.

  • Instrumentation: Use a force tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution.

  • Measurement:

    • Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming) before each measurement.

    • Measure the surface tension of pure water first as a reference.

    • Measure the surface tension of each prepared surfactant solution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination.

    • Allow each measurement to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will typically show two linear regions: one with a steep negative slope at low concentrations and another that is nearly horizontal at high concentrations.

    • The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.

Conclusion

The physicochemical properties of 2-(2-(dodecyloxy)-ethoxy)-ethylamine—defined by its amphiphilicity, high lipophilicity in its neutral state, and pH-responsive primary amine—make it a versatile molecule for scientific research and development. Its pKa governs its charge and interaction in biological systems, its LogP/LogD profile dictates its partitioning behavior, and its CMC defines its capacity for self-assembly. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of this and similar amphiphilic compounds, empowering researchers to harness their unique properties for innovative applications.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • PubChemLite. 2-(2-(dodecyloxy)-ethoxy)-ethylamine. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. [Link]

  • van der Sman, R. G. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ResearchGate. Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. [Link]

  • Johnston, K. P., et al. (2021). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. The Journal of Physical Chemistry B, 125(22), 5993–6001. [Link]

  • KRÜSS Scientific. Application Report: Critical micelle concentration as a function of head group size for alkyl alcohol ethoxylates. [Link]

  • Singh, R., et al. (2021). Insights into CO2 Foaming Behavior of Ethoxylated Amines. Energies, 14(4), 890. [Link]

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Foreword: The Analytical Imperative for Novel Excipients

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Analysis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

In modern drug development, particularly in the burgeoning field of nucleic acid therapies, the delivery vehicle is as critical as the therapeutic agent itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering mRNA and siRNA, a success underpinned by the precise chemical nature of their constituent lipids.[1] 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a cationic, amphiphilic molecule, a structural archetype for the ionizable lipids that are pivotal to LNP function. Its architecture—a long hydrophobic dodecyl tail, a flexible hydrophilic ethoxy linker, and a pH-sensitive amine headgroup—enables the encapsulation of negatively charged nucleic acids and facilitates their endosomal escape into the cytoplasm.[1][]

The efficacy and safety of an LNP formulation are directly contingent on the purity and structural integrity of its components. Even subtle variations in the length of the alkyl chain, the degree of ethoxylation, or the presence of isomeric impurities can dramatically alter the nanoparticle's size, stability, and biological activity.[1][3] Therefore, a rigorous and multi-faceted analytical characterization is not merely a quality control exercise; it is a fundamental prerequisite for developing a safe, effective, and reproducible drug product.

This guide provides a comprehensive framework for the structural elucidation and purity assessment of 2-(2-(dodecyloxy)-ethoxy)-ethylamine. It is designed for researchers, analytical scientists, and formulation experts, offering not just protocols, but the strategic rationale behind the selection of orthogonal analytical techniques. We will proceed from foundational property analysis to the intricate details of spectroscopic and chromatographic profiling, ensuring a holistic understanding of this critical molecule.

Section 1: Foundational Physicochemical Characterization

Before embarking on advanced spectroscopic analysis, it is essential to confirm the fundamental properties of the molecule. This data serves as the initial checkpoint for identity and provides a basis for subsequent method development.

Molecular Identity and Properties

2-(2-(dodecyloxy)-ethoxy)-ethylamine is a custom lipid with specific structural features. Its basic properties are summarized below.

PropertyValueSource
Chemical Name 2-(2-(dodecyloxy)ethoxy)ethanaminePubChem[4]
CAS Number 87498-40-6NextSDS[5]
Molecular Formula C₁₆H₃₅NO₂PubChem[4]
Monoisotopic Mass 273.26678 DaPubChem[4]
Predicted XlogP 4.7PubChem[4]
Structure CCCCCCCCCCCCOCCOCCNPubChem[4]

XlogP, a measure of hydrophobicity, indicates a strong lipid character, crucial for its role in forming lipid bilayers.

Overall Analytical Strategy

A multi-technique, or orthogonal, approach is non-negotiable for a comprehensive structural analysis. No single method can simultaneously confirm connectivity, determine exact mass, and quantify purity. Our strategy integrates spectroscopy for structural elucidation with chromatography for separation and quantification.

G cluster_synthesis Synthesis Output cluster_analysis Structural Analysis Workflow raw_product Raw Product (Target Molecule + Impurities) ms Mass Spectrometry (MS) • Molecular Weight • Fragmentation raw_product->ms Sample Aliquots nmr NMR Spectroscopy • ¹H & ¹³C Connectivity • Structural Confirmation raw_product->nmr Sample Aliquots hplc Chromatography (HPLC/GC) • Purity Assessment • Impurity Profiling raw_product->hplc Sample Aliquots data_integration Data Integration & Final Report ms->data_integration Orthogonal Data nmr->data_integration Orthogonal Data hplc->data_integration Orthogonal Data

Caption: High-level workflow for structural analysis.

Section 2: Mass Spectrometry for Molecular Weight and Fragment Confirmation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of the target compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[6]

Rationale for Technique Selection

For a non-volatile, amphiphilic molecule like 2-(2-(dodecyloxy)-ethoxy)-ethylamine, electrospray ionization (ESI) is the ideal ionization method. It is a "soft" technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is strongly recommended to confirm the elemental composition via accurate mass measurement.[7]

Expected Fragmentation Pattern

The structure of the molecule, with its ether linkages and C-N bond, presents predictable cleavage points under collision-induced dissociation (CID) in MS/MS experiments. Analyzing this fragmentation pattern provides unequivocal confirmation of the molecule's substructures.

cluster_frags Primary Fragments parent Parent Ion [M+H]⁺ m/z = 274.27 frag1 Loss of C₁₂H₂₄ (Dodecyl Chain) m/z = 104.07 parent->frag1 β-cleavage frag2 Cleavage at C-O [C₁₂H₂₅O]⁺ m/z = 185.19 parent->frag2 ether bond frag3 Cleavage at Ethoxy Linker [C₂H₄O-C₂H₄-NH₂]⁺ m/z = 88.08 parent->frag3 ether bond frag4 Primary Amine Fragment [CH₂-NH₃]⁺ m/z = 30.04 parent->frag4 α-cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for initial assessment. For better separation of ethoxylated homologues or more polar impurities, a Hydrophilic Interaction Chromatography (HILIC) column is superior.[8]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes. Formic acid aids in the positive ionization of the amine.

  • Mass Spectrometry (ESI+):

    • Scan Mode: Full scan from m/z 50-500 to detect the parent ion.

    • MS/MS Mode: Data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions, confirming the structure of the target molecule and any detected impurities.

    • Mass Accuracy: Calibrate the instrument to ensure mass accuracy is below 5 ppm.

Predicted IonFormulaAdductCalculated m/z
Parent Ion C₁₆H₃₅NO₂[M+H]⁺274.27406
Sodium Adduct C₁₆H₃₅NO₂[M+Na]⁺296.25600
Water Loss C₁₆H₃₅NO₂[M+H-H₂O]⁺256.26404

Table data sourced from PubChem predictions.[4]

Section 3: NMR Spectroscopy for Definitive Structural Elucidation

While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecule's atomic framework. It provides definitive proof of the arrangement of the dodecyl tail, the ethoxy linker, and the terminal amine group. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale and Expected Spectra

¹H NMR will show distinct signals for the different types of protons: the triplet of the terminal methyl group, the large multiplet of the alkyl chain methylenes, the distinct triplets of the ether-linked methylenes, and the signals for the ethylamine headgroup. ¹³C NMR complements this by showing a unique signal for each chemically distinct carbon atom.

Predicted ¹H NMR Chemical Shifts

The spectrum can be predicted by analyzing the chemical environment of each proton. Protons closer to electronegative oxygen and nitrogen atoms will be shifted downfield (higher ppm).

Proton GroupStructure FragmentPredicted Shift (ppm)MultiplicityIntegration
Methyl TerminusCH₃ -(CH₂)₁₀-~0.88Triplet (t)3H
Alkyl ChainCH₃-(CH₂)₁₀ -CH₂-O-~1.26Multiplet (m)20H
Methylene (α to ether)-(CH₂)₁₀-CH₂ -O-~3.41Triplet (t)2H
Ethoxy Linker-O-CH₂CH₂ -O-CH₂CH₂ -NH₂~3.5-3.7Multiplet (m)8H
Methylene (α to amine)-O-CH₂-CH₂ -NH₂~2.85Triplet (t)2H
Amine-CH₂-NH₂ ~1.5-2.5Broad Singlet (br s)2H

Note: Predicted shifts are based on analogous structures like 2-(dodecyloxy)ethanol and related amines.[9][10] Actual values may vary based on solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For better resolution of the amine protons, DMSO-d₆ can be used.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Ensure the spectral width covers the range of 0-10 ppm.

    • Integrate all peaks to confirm the proton count for each group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain sharp singlets for each carbon.

    • A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Run a COSY (Correlation Spectroscopy) experiment to confirm which protons are coupled (adjacent) to each other.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton signal with its directly attached carbon atom, confirming assignments.

Section 4: Chromatographic Purity and Impurity Profiling

The synthesis of ethoxylated amines can often result in a distribution of products and carryover of starting materials.[11][12] Chromatographic methods are essential to quantify the purity of the target molecule and to identify and characterize any synthesis-related impurities.

Rationale for Orthogonal Chromatography

No single chromatographic method is sufficient. A combination of reversed-phase liquid chromatography (RPLC), hydrophilic interaction liquid chromatography (HILIC), and potentially gas chromatography (GC) provides a comprehensive purity profile.

  • RPLC: Excellent for separating based on hydrophobicity, effectively separating the target molecule from less hydrophobic (shorter alkyl chain) or more hydrophobic (longer alkyl chain) impurities.

  • HILIC: Separates based on polarity. This is particularly powerful for resolving molecules with different degrees of ethoxylation (e.g., one vs. two vs. three ethoxy units), a common challenge in analyzing these surfactants.[8]

  • GC: Suitable for analyzing volatile or semi-volatile impurities, such as unreacted dodecanol or residual solvents. It can also be used to detect potential synthesis byproducts like oxirane or 1,4-dioxane, which are critical to quantify for safety assessments.[13]

Experimental Protocol: Purity by HPLC-CAD

While LC-MS is used for identification, a more universal detector like a Charged Aerosol Detector (CAD) is often preferred for purity quantification, as it provides a more uniform response for non-chromophoric lipids compared to UV detectors.

  • System: An HPLC or UHPLC system coupled with a CAD.

  • Method 1 (RPLC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase: As described in the LC-MS protocol (Water/Acetonitrile with 0.1% Formic Acid or another modifier suitable for CAD).

    • Analysis: Calculate purity based on the relative peak area of the main component versus all other detected peaks.

  • Method 2 (HILIC):

    • Column: Amide or other HILIC phase, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: Acetonitrile with 5% water + 10 mM Ammonium Formate.

    • Mobile Phase B: Water + 10 mM Ammonium Formate.

    • Gradient: Start at high organic (e.g., 95% A) and ramp to a higher aqueous percentage.

    • Analysis: This method is crucial for identifying and quantifying impurities related to the hydrophilic portion of the molecule.

Section 5: Conclusion - Synthesizing Data for a Complete Profile

The structural analysis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a case study in the necessity of a rigorous, multi-faceted analytical strategy. By integrating the precise mass and fragmentation data from HRMS, the definitive connectivity map from NMR, and the quantitative purity assessment from orthogonal chromatography, a complete and trustworthy profile of the molecule can be established. This analytical dossier is the bedrock upon which successful drug delivery systems are built, ensuring that the performance of advanced formulations is rooted in the well-characterized and consistent quality of their fundamental components.

References

  • Wala-Jerzykiewicz, A., & Szymanowski, J. (1996). Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. Chemia Analityczna, 41, 253.
  • Bunjes, H., et al. (2000). Characterisation of a novel solid lipid nanoparticle carrier system based on binary mixtures of liquid and solid lipids. PubMed.
  • Dahmen, N., et al. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. R Discovery.
  • Dahmen, N., et al. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. Semantic Scholar.
  • Wang, Y., et al. (2022). Characterization of lipid-based nanomedicines at the single-particle level. National Institutes of Health (PMC).
  • Li, Y., et al. (2022). High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method. National Institutes of Health (PMC).
  • Thurman, E. M., et al. (2014). Identification of Proprietary Amino Ethoxylates in Hydraulic Fracturing Wastewater Using Liquid Chromatography/Time-of-Flight Mass Spectrometry with Solid Phase Extraction. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-(2-(dodecyloxy)-ethoxy)-ethylamine. PubChemLite.
  • NextSDS. (n.d.). 2-(2-(DODECYLOXY)-ETHOXY)-ETHYLAMINE — Chemical Substance Information. NextSDS.
  • Blue, T., & Piper, O. (2023). Analysis of Lipid Nanoparticles. LCGC International, 36(6), 222-226.
  • BOC Sciences. (n.d.). Lipid Nanoparticles. BOC Sciences.
  • Zhang, Y., et al. (2023). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. Taylor & Francis Online.
  • National Center for Biotechnology Information. (n.d.). 2-(Dodecyloxy)ethanol. PubChem.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(dodecyloxy)-. NIST WebBook.
  • ChemicalBook. (n.d.). 2-(DODECYLOXY)ETHANOL(4536-30-5) 1H NMR spectrum. ChemicalBook.
  • Dickey, J. B., & Gray, C. F. (1950). U.S. Patent No. 2,529,923. Washington, DC: U.S. Patent and Trademark Office.
  • Ertl, P., & Rohde, B. (2006). U.S. Patent No. 7,038,078. Washington, DC: U.S. Patent and Trademark Office.
  • Cusack, M. P., & Smith, G. J. (2014). U.S. Patent Application No. 14/233,263.
  • Cusack, M. P., & Smith, G. J. (2012). Process for making ethoxylated amine compounds. ResearchGate.

Sources

Engineering Bioconjugates: The Mechanistic Landscape of Amine-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amine-terminated polyethylene glycol (PEG) linkers—ranging from homobifunctional (NH₂-PEG-NH₂) to heterobifunctional variants (e.g., NH₂-PEG-COOH, Fmoc-NH-PEG-NHS)—are ubiquitous in modern bioconjugation, targeted drug delivery, and nanoparticle surface engineering[1]. While the fundamental premise of PEGylation is well-documented, the precise thermodynamic and kinetic control of the underlying chemical mechanisms dictates the success or failure of complex bioconjugates. This technical guide deconstructs the core mechanism of action of amine-terminated PEGs, the causality behind critical experimental parameters, and provides a self-validating protocol for robust application.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for amine-terminated PEG linkers relies on the nucleophilicity of the terminal primary amine (-NH₂). In bioconjugation, this amine most frequently reacts with electrophilic N-hydroxysuccinimide (NHS) esters—either pre-formed on a target molecule or generated in situ via carbodiimide (EDC) activation of carboxylic acids[2][3].

The Chemical Pathway

The unprotonated primary amine features a lone pair of electrons on the sp³ hybridized nitrogen. This lone pair executes a nucleophilic attack on the highly electrophilic sp² hybridized carbonyl carbon of the NHS ester. This attack forms an unstable, sp³ hybridized tetrahedral intermediate. As the intermediate collapses to restore the stable carbonyl double bond, it expels the N-hydroxysuccinimide leaving group. NHS is an exceptionally good leaving group because its conjugate base is stabilized by resonance from its two adjacent carbonyls. The result is a highly stable, irreversible amide bond[4][5].

Mechanism A Primary Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B NHS Ester (Electrophile) B->C Carbonyl Carbon D Stable Amide Bond C->D Elimination E NHS Leaving Group C->E Byproduct

Nucleophilic acyl substitution mechanism of amine-terminated PEG.

Causality in Experimental Design: The pH Paradox

As application scientists, we must recognize that bioconjugation is a kinetic balancing act. The efficiency of the amine-PEG mechanism is entirely dictated by the pH of the reaction buffer, creating a well-known "pH paradox"[5].

  • The Nucleophile Requirement: To attack the electrophile, the amine must be unprotonated (-NH₂). However, primary aliphatic amines have a pKa of approximately 9.0 to 10.0. At physiological pH (7.4), over 99% of the amines are protonated (-NH₃⁺) and completely non-nucleophilic.

  • The Hydrolysis Competing Pathway: To increase the unprotonated fraction, one might intuitively raise the pH to 9.0[6]. However, NHS esters are highly susceptible to alkaline hydrolysis. At pH 8.6, the half-life of an NHS ester drops to less than 10 minutes, meaning the electrophile is destroyed by water before the PEGylation can occur.

The Causal Solution: We strictly control the reaction environment using amine-free buffers (e.g., PBS, HEPES, or Borate) at a precisely balanced pH of 7.5 to 8.0 . This maintains a sufficient trace fraction of unprotonated amines to drive the reaction forward while extending the NHS ester half-life to approximately 1-2 hours, allowing the conjugation to outcompete hydrolysis[5].

Quantitative Data & Reaction Optimization

To achieve reproducible degrees of PEGylation, the thermodynamic and kinetic parameters must be tightly controlled. The following table synthesizes the optimal conditions and the mechanistic causality behind each parameter.

ParameterOptimal RangeCausality / Impact on Reaction Mechanism
Buffer pH 7.5 – 8.0Balances amine nucleophilicity (requires higher pH) against NHS ester hydrolysis (requires lower pH)[5].
Temperature 4°C to 25°C25°C yields faster conjugation (1-2 hrs). 4°C slows hydrolysis, ideal for sterically hindered targets requiring overnight incubation[5].
Molar Excess 10x to 50xA large molar excess of the PEG linker drives the pseudo-first-order reaction forward, outcompeting the parallel hydrolysis pathway[5][6].
Solvent ≤10% DMSO/DMFEnsures solubility of high-molecular-weight or lipid-conjugated PEGs without denaturing target proteins or destabilizing nanoparticles[4][5].
Buffer Type PBS, HEPESMust be strictly free of primary amines (e.g., Tris, Glycine), which would act as competitive nucleophiles and consume the NHS esters[4][5].

Self-Validating Experimental Protocol: Nanoparticle Surface PEGylation

A robust protocol must validate itself at each step to prevent the propagation of errors. The following methodology details the surface modification of carboxylated nanoparticles using an NH₂-PEG-NH₂ linker via EDC/NHS chemistry[3].

Step-by-Step Methodology

Step 1: Carboxyl Activation (pH 6.0)

  • Action: Disperse carboxylated nanoparticles in 50 mM MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS. Incubate for 30 minutes at room temperature.

  • Causality: EDC is highly unstable in carboxyl- or amine-containing buffers. MES is a zwitterionic, non-coordinating buffer that provides the mildly acidic environment where EDC is most efficient at forming the O-acylisourea intermediate.

  • Validation Checkpoint: Perform Zeta Potential analysis. A successful conversion of negatively charged carboxylates to neutral NHS esters will result in a distinct shift toward a less negative zeta potential.

Step 2: Buffer Exchange

  • Action: Rapidly centrifuge or utilize a spin desalting column to remove unreacted EDC and NHS, resuspending the activated nanoparticles in 1X PBS (pH 7.5).

  • Causality: Removing excess EDC prevents unwanted cross-linking and aggregation in subsequent steps. Shifting the pH to 7.5 primes the environment for the incoming amine nucleophile.

Step 3: PEGylation

  • Action: Immediately add a 20-fold molar excess of NH₂-PEG-NH₂ (dissolved in anhydrous DMSO, keeping final DMSO concentration <5%). Incubate for 2 hours at 25°C with gentle agitation[3].

  • Causality: The primary amine attacks the NHS ester. The 2-hour window at 25°C is sufficient for the reaction to reach completion before the remaining NHS esters hydrolyze.

Step 4: Quenching

  • Action: Add 50 mM Tris-HCl (pH 8.0) and incubate for 15 minutes.

  • Causality: Tris contains a highly reactive primary amine that acts as a competitive nucleophile, aggressively quenching any residual, unreacted NHS esters to prevent downstream off-target reactions[5].

Step 5: Final Purification and Validation

  • Action: Purify the PEGylated nanoparticles via dialysis (using an appropriate MWCO membrane) against PBS to remove free PEG and quenched byproducts[3].

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A successful PEGylation will yield an increase in the hydrodynamic diameter (typically +5 to +15 nm, depending on PEG molecular weight), confirming the establishment of the PEG hydration layer.

Workflow Step1 1. Carboxyl Activation (pH 6.0) EDC/NHS Addition Step2 2. Buffer Exchange Shift to pH 7.5-8.0 Step1->Step2 Step3 3. PEGylation Add Amine-PEG Linker Step2->Step3 Step4 4. Quenching Add Tris or Glycine Buffer Step3->Step4 Step5 5. System Validation DLS & Zeta Potential Analysis Step4->Step5

Self-validating workflow for amine-PEG conjugation to carboxylated surfaces.

Conclusion

The successful deployment of amine-terminated PEG linkers is not a matter of empirical guesswork, but of rigorous mechanistic control. By understanding the nucleophilic acyl substitution pathway, respecting the thermodynamic constraints of the pH paradox, and implementing self-validating checkpoints (such as intermediate zeta potential shifts and final DLS confirmation), researchers can engineer highly stable, reproducible bioconjugates and nanomedicines.

References

  • BenchChem. "Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines." BenchChem Technical Guides.
  • National Institutes of Health (PMC). "Histidine Tag-Specific PEGylation Improves the Circulating Half-Life of TIMP2." Bioconjugate Chemistry.
  • Beilstein Journal of Nanotechnology. "Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies." Beilstein Journals.
  • Bio-protocol (MDPI). "Formation of Poly(Ethylene Glycol) Modified Reduced Graphene Oxide (rGO-PEG)." Bio-protocol Database.
  • BenchChem. "Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Terminated PEG Lipids." BenchChem Technical Guides.

Sources

Solvation Thermodynamics and Organic Solubility Profiling of Dodecyloxy Ethoxy Ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Formulation Scientists and Chemical Engineers

Structural and Thermodynamic Fundamentals

Dodecyloxy ethoxy ethylamine (CAS: 87498-40-6), chemically defined as 2-(2-(dodecyloxy)ethoxy)ethanamine, is a highly versatile amphiphilic building block. Structurally, it consists of a hydrophobic dodecyl (C12) tail, a hydrophilic ethoxy ether linkage, and a primary ethylamine headgroup. This unique architecture makes it a critical precursor in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) and a multifunctional agent in industrial applications such as biofilm dispersion and controlled-release formulations .

Understanding its solubility in organic solvents requires analyzing the thermodynamic interplay between the solute's functional groups and the solvent matrix. As a Senior Application Scientist, I frequently observe formulation failures stemming from a misunderstanding of these interactions.

Unlike pure alkylamines (e.g., dodecylamine) which form highly ordered, tightly packed crystalline lattices, the inclusion of the ethoxy linker in dodecyloxy ethoxy ethylamine fundamentally alters its thermodynamic landscape. The rotational freedom and dipole moment of the ether oxygens frustrate crystal packing, lowering the melting point and significantly enhancing its solubility across a broad spectrum of organic solvents. The primary amine acts as both a hydrogen-bond donor and acceptor, driving exothermic solvation in protic environments, while the C12 tail ensures high affinity for non-polar media via London dispersion forces.

G cluster_0 Target Solvent Classes Mol Dodecyloxy Ethoxy Ethylamine (Amphiphilic Solute) VDW Van der Waals (C12 Alkyl Tail) Mol->VDW HBond Hydrogen Bonding (Amine / Ether) Mol->HBond Dipole Dipole-Dipole (Ether Linkage) Mol->Dipole NonPolar Non-Polar (Hexane, Toluene) Protic Polar Protic (EtOH, MeOH) Aprotic Polar Aprotic (DCM, Acetone) VDW->NonPolar Primary Driver VDW->Protic Hydrophobic Effect VDW->Aprotic Synergistic HBond->Protic Primary Driver Dipole->Aprotic Primary Driver

Fig 1. Thermodynamic solvation pathways of dodecyloxy ethoxy ethylamine in organic solvents.

Solubility Profile in Key Organic Solvents

The partitioning and solubility behavior of surfactants in organic solvents is dictated by the polarity of the solvent and the specific non-covalent interactions it can sustain . Because dodecyloxy ethoxy ethylamine possesses both a long aliphatic chain and polar heteroatoms, it exhibits a remarkably broad solubility profile.

The table below summarizes the expected solubility ranges across different solvent classes at standard ambient temperature (25°C). Note: Because the primary amine is basic (pKa ~ 9.5), its solubility in aqueous or mixed-solvent systems is highly pH-dependent, but in pure organic solvents, it exists in its neutral, unprotonated free-base form.

Organic SolventSolvent ClassDielectric Constant (ε)Expected Solubility (25°C)Dominant Solvation Mechanism
Hexane Non-Polar1.89> 100 mg/mL (Highly Soluble)Van der Waals interactions with the C12 tail.
Toluene Non-Polar2.38> 100 mg/mL (Highly Soluble)Dispersion forces; π-alkyl interactions.
Dichloromethane Polar Aprotic8.93> 200 mg/mL (Freely Soluble)Ideal match of polarizability; dipole-dipole interactions.
Acetone Polar Aprotic20.750 - 100 mg/mL (Soluble)H-bond acceptor interactions with the primary amine.
Ethanol (Absolute) Polar Protic24.5> 150 mg/mL (Freely Soluble)Strong H-bond donor/acceptor synergy.
Methanol Polar Protic32.7> 150 mg/mL (Freely Soluble)Strong H-bond donor/acceptor synergy.

Experimental Methodology: Validated Solubility Determination

To generate precise, reproducible solubility data for formulation development, the isothermal shake-flask method remains the gold standard . However, standard protocols must be adapted when dealing with amphiphilic amines.

Because dodecyloxy ethoxy ethylamine lacks a conjugated π-system (no strong chromophore), standard UV-Vis spectroscopy is inadequate for quantification. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with HPLC must be utilized. Furthermore, a self-validating protocol must include solid-phase verification to ensure the solvent did not induce the formation of a solvate or alter the polymorphic state of any un-dissolved material.

Workflow S1 1. Saturation Excess solute in organic solvent S2 2. Equilibration Isothermal shaking (48h at 25°C) S1->S2 S3 3. Separation Ultracentrifugation (Isothermal) S2->S3 S4 4. Quantification Dilution & HPLC-ELSD Analysis S3->S4 S5 5. Validation Solid-phase XRPD checking S4->S5

Fig 2. Step-by-step isothermal shake-flask workflow for validated amphiphile solubility determination.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of dodecyloxy ethoxy ethylamine (e.g., 500 mg) into a 5 mL amber glass vial.

  • Add 1.0 mL of the target organic solvent (HPLC-grade or higher).

  • Causality Note: Amber glass is used to prevent potential photo-oxidation of the primary amine over extended equilibration periods.

Step 2: Isothermal Equilibration

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C.

  • Agitate at 150 RPM for a minimum of 48 hours.

  • Causality Note: Amphiphiles can form viscous mesophases or liquid crystals in certain solvents before fully dissolving. A 48-hour window ensures true thermodynamic equilibrium is reached rather than a kinetic plateau.

Step 3: Phase Separation

  • Transfer the vials to an isothermal centrifuge maintained at 25.0 °C.

  • Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Causality Note: Standard syringe filtration is strictly prohibited for surfactants, as the amphiphilic molecules will indiscriminately adsorb onto the filter membrane (e.g., PTFE or Nylon), artificially lowering the measured concentration.

Step 4: Analytical Quantification (HPLC-ELSD)

  • Carefully aspirate an aliquot of the clear supernatant and perform serial dilutions using a compatible diluent (e.g., Methanol/DCM blend) to bring the concentration within the linear dynamic range of the ELSD.

  • Inject onto a C18 or C8 reverse-phase column using a gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA).

  • Causality Note: TFA is required to protonate the primary amine during chromatography, preventing peak tailing and secondary interactions with residual silanols on the stationary phase.

Step 5: Solid-Phase Verification (The Self-Validation Step)

  • Extract the residual solid pellet from the centrifuge tube.

  • Dry briefly under a gentle stream of nitrogen.

  • Analyze via X-ray Powder Diffraction (XRPD).

  • Causality Note: If the XRPD pattern of the residual solid differs from the bulk starting material, a solvate has formed. The measured solubility is therefore the solubility of the solvate, not the pure free base. This distinction is critical for regulatory filings in drug development.

Formulation Insights for Drug Development

For scientists utilizing dodecyloxy ethoxy ethylamine as a precursor for ionizable lipids in mRNA-LNP delivery systems, the choice of organic solvent during the synthesis and microfluidic mixing stages is paramount.

During microfluidic mixing, the lipid components are typically dissolved in absolute ethanol. The high solubility of dodecyloxy ethoxy ethylamine in ethanol (>150 mg/mL) ensures that it remains fully solvated prior to rapid mixing with the aqueous mRNA stream. However, care must be taken regarding the moisture content of the ethanol. Because the molecule is highly hygroscopic, the introduction of trace water can trigger premature micellization or phase separation before the microfluidic impingement point, leading to high polydispersity indices (PDI) in the resulting nanoparticles. Always utilize anhydrous solvents stored over molecular sieves when preparing stock solutions.

References

  • Google Patents (US9090495B2)
  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses ResearchGate URL:[Link]

Methodological & Application

Application Note: Surface Functionalization of Carboxylated Nanoparticles with 2-(2-(dodecyloxy)-ethoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The molecule 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a highly versatile amphiphilic linker. Structurally, it features a hydrophobic dodecyl chain (C12), a short, flexible hydrophilic ethoxy spacer (PEG2), and a reactive primary amine terminus. In drug development and nanomedicine, conjugating this ligand to carboxylated nanoparticles (e.g., PLGA, Gold, or Silica NPs) is a critical technique for converting highly charged, hydrophilic surfaces into amphiphilic or hydrophobic ones. This modification is essential for integrating nanoparticles into lipid bilayers, stabilizing micellar structures, or loading hydrophobic therapeutics.

The conjugation relies on zero-length carbodiimide crosslinking [1]. The process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the nanoparticle's surface carboxyl groups, forming an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in aqueous environments, Sulfo-NHS is added to convert it into a semi-stable NHS ester [2]. Finally, the primary amine of the linker acts as a nucleophile, attacking the NHS ester to form a stable, covalent amide bond [3].

Pathway NP NP-COOH (Carboxylated NP) EDC EDC + Sulfo-NHS (Activation) NP->EDC MES Buffer pH 5.5 - 6.0 Intermediate NP-NHS Ester (Reactive Intermediate) EDC->Intermediate 15-30 min, RT O-acylisourea formation Amine 2-(2-(dodecyloxy)-ethoxy) -ethylamine Intermediate->Amine PBS Buffer pH 7.5 - 8.0 Product NP-Amide-PEG2-C12 (Amphiphilic NP) Amine->Product 2-4 hours, RT Amide Bond Formation

Figure 1: Chemical pathway of EDC/Sulfo-NHS mediated zero-length crosslinking.

Field-Proven Insights & Causality

To ensure a self-validating and high-yield protocol, researchers must navigate two major chemical hurdles:

  • The pH Paradox: EDC activation is optimal at pH 5.5–6.0. However, at this acidic pH, the primary amine of our linker (pKa ~9-10) is fully protonated (-NH3+) and lacks the nucleophilicity required to attack the NHS ester. Therefore, the reaction must utilize a two-step buffer system: activation in an acidic MES buffer, followed by conjugation in a slightly alkaline PBS buffer (pH 7.5–8.0) to effectively deprotonate the amine [2].

  • The Solvent Trap: Due to the C12 dodecyl chain, the linker has poor aqueous solubility and requires a co-solvent. While DMSO is preferred, researchers often use DMF. If DMF is used, it must be anhydrous and freshly opened. Over time, DMF degrades into dimethylamine—a secondary amine that will aggressively outcompete your target linker for the NHS esters, resulting in a failed conjugation [4].

Quantitative Optimization Data

The following parameters represent the optimal stoichiometric and environmental conditions required to maximize conjugation efficiency while preventing nanoparticle aggregation.

ParameterOptimal RangeMechanistic Rationale
EDC:COOH Molar Ratio 10:1 to 50:1Ensures complete activation of surface carboxyls without inducing excessive aggregation.
Sulfo-NHS:EDC Ratio 1:1 to 2.5:1Stabilizes the transient O-acylisourea intermediate into a semi-stable NHS ester.
Activation pH (MES) 5.5 – 6.0EDC requires a slightly acidic environment to efficiently protonate the carboxylic acid.
Conjugation pH (PBS) 7.5 – 8.0Deprotonates the primary amine (-NH2) to increase its nucleophilicity for ester attack.
Linker:NP Molar Ratio 100:1 to 1000:1High stoichiometric excess drives the reaction forward and prevents inter-particle crosslinking.

Experimental Methodology

This protocol is designed as a self-validating system. By following the purification and validation steps, you ensure that the observed effects are due to covalent conjugation rather than passive hydrophobic adsorption [5].

Workflow Step1 1. Nanoparticle Preparation Wash NP-COOH in MES Buffer (pH 6.0) Step2 2. Carboxyl Activation Add EDC (2mM) & Sulfo-NHS (5mM) Step1->Step2 Step3 3. Intermediate Purification Centrifuge/Dialyze to remove excess EDC Step2->Step3 Step4 4. Linker Conjugation Add Amine Linker in PBS/DMSO (pH 7.5) Step3->Step4 Step5 5. Reaction Quenching Add 10mM Hydroxylamine or Ethanolamine Step4->Step5 Step6 6. Final Validation DLS & Zeta Potential Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for nanoparticle functionalization.

Step 1: Nanoparticle Preparation
  • Disperse the carboxylated nanoparticles (NP-COOH) in 1 mL of Activation Buffer (50 mM MES, 0.5 M NaCl, pH 6.0) to a final concentration of ~1-5 mg/mL.

  • Sonicate briefly (10-15 seconds) in a water bath to ensure a monodisperse suspension.

Step 2: Carboxyl Activation
  • Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation (which rapidly hydrolyzes EDC).

  • Add EDC to the nanoparticle suspension to achieve a final concentration of 2 mM.

  • Immediately add Sulfo-NHS to achieve a final concentration of 5 mM.

  • Incubate the mixture at room temperature for 15–30 minutes with gentle end-over-end rotation.

Step 3: Intermediate Purification (Critical Step)

Causality Check: Removing excess EDC prevents it from reacting with any trace carboxyl impurities in the linker solution, and prevents unwanted side reactions.

  • Pellet the activated nanoparticles via centrifugation (speed depends on NP material/size; e.g., 15,000 x g for 15 mins for polymeric NPs).

  • Discard the supernatant and gently resuspend the pellet in 1 mL of Coupling Buffer (1X PBS, pH 7.5–8.0).

Step 4: Linker Conjugation
  • Dissolve 2-(2-(dodecyloxy)-ethoxy)-ethylamine in a minimal volume of anhydrous DMSO (e.g., 50 µL) to ensure the hydrophobic dodecyl chain is fully solvated.

  • Add the linker solution dropwise to the activated nanoparticle suspension while vortexing mildly. Ensure a minimum 100-fold molar excess of the linker relative to the estimated surface carboxyl groups.

  • Incubate the reaction for 2 to 4 hours at room temperature (or overnight at 4°C) with continuous gentle mixing.

Step 5: Reaction Quenching
  • To block any remaining highly reactive NHS-ester sites, add Hydroxylamine (final concentration 10 mM) or Ethanolamine (final concentration 50 mM) [2].

  • Incubate for 15 minutes at room temperature.

Step 6: Purification and Self-Validation
  • Remove unreacted linker, co-solvent, and quenching agents via extensive dialysis (using a MWCO appropriate for your NP size) against distilled water or your final storage buffer for 24-48 hours. Alternatively, perform 3 cycles of centrifugation and washing.

  • System Validation: Measure the Zeta Potential before and after conjugation. Carboxylated NPs are strongly electronegative (typically -30 mV to -50 mV). Following successful covalent attachment of the neutral, hydrophobic dodecyl chain, the zeta potential will reliably shift towards a more neutral value (e.g., -15 mV to -5 mV). Dynamic Light Scattering (DLS) should also confirm that the hydrodynamic radius has slightly increased without the appearance of massive aggregation peaks.

References

  • Cambridge University Press. "Magnetic Nanoparticle Functionalization (Chapter 3)." Available at:[Link]

  • ResearchGate. "EDC/NHS based coupling and stability?" Available at:[Link]

Sources

Application Notes & Protocols: Surface Modification of PLGA Nanoparticles with Cationic Amphiphiles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Guiding Principles: The "Why" Behind Cationic Surface Modification

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (NPs) are a cornerstone of modern drug delivery, prized for their biocompatibility and biodegradability.[1][2][3] However, their inherent anionic surface charge and hydrophobic nature can limit their interaction with negatively charged cell membranes and lead to rapid clearance by the immune system.[4][5] Surface modification with cationic amphiphiles addresses these limitations head-on.

The primary driver for this modification is to impart a positive surface charge (zeta potential) to the nanoparticle. This strategic charge reversal is based on a simple, yet powerful, principle: electrostatic attraction. Since cell surfaces are rich in negatively charged proteoglycans, a cationic nanoparticle will exhibit enhanced binding and subsequent cellular uptake.[6][7] This is particularly crucial for delivering genetic material like siRNA and plasmid DNA, which are themselves highly anionic. The cationic surface not only facilitates cell entry but is essential for electrostatically binding and condensing these nucleic acid payloads.[1][8]

Cationic amphiphiles, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), CTAB (cetyl trimethylammonium bromide), or DDAB (dimethyldioctadecylammonium bromide), are ideal for this purpose. They possess a hydrophilic cationic headgroup and a hydrophobic tail. During or after nanoparticle formulation, these molecules self-assemble onto the PLGA surface. The hydrophobic tails intercalate with or adsorb onto the hydrophobic PLGA core, while the cationic headgroups orient outwards, creating a positively charged corona.[9] This process transforms the PLGA nanoparticle into a potent vector for intracellular delivery.

This guide provides a comprehensive, field-tested framework for the synthesis, modification, and characterization of these advanced delivery systems, moving from core principles to actionable protocols.

Experimental Design & Workflow

A successful project requires a logical flow from nanoparticle synthesis to functional validation. The following workflow outlines the critical stages, each of which is detailed in the subsequent protocols.

Workflow cluster_synthesis Synthesis & Modification cluster_characterization Physicochemical Validation cluster_application Functional Application A Protocol 1: Formulation of Bare PLGA NPs B Protocol 2: Surface Modification with Cationic Amphiphiles A->B Incubation C Protocol 3: Size & Zeta Potential (DLS) B->C Characterize D Protocol 4: Surface Modification Quantification C->D Validate E Protocol 5: Nucleic Acid Complexation Assay D->E Confirm Payload Binding F Protocol 6: In Vitro Cellular Uptake E->F Test Cellular Interaction G Protocol 7: Gene Transfection & Silencing F->G Assess Efficacy Gel cluster_gel Agarose Gel Visualization L0 Ladder L1 siRNA Only L2 N:P 1:1 L3 N:P 2:1 L4 N:P 5:1 L5 N:P 10:1 B1 B2 B3 B4 B5 W1 W2 W3 W4 W5 R4 R5

Figure 2: Gel Retardation Assay. As the N:P ratio increases, siRNA migration is impeded, with full complexation (retardation in the well) shown at N:P ratios of 5:1 and 10:1.

Functional Application Protocols

Protocol 6: In Vitro Cellular Uptake

Rationale: To visually confirm that the cationic nanoparticles are internalized by cells. This is often done using a fluorescently labeled version of the nanoparticles or payload.

Procedure:

  • Cell Culture: Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight. [10]2. Preparation of Complexes: Prepare complexes of your cationic NPs with a fluorescently labeled siRNA (e.g., FAM-siRNA) at the optimal N:P ratio determined in Protocol 5.

  • Treatment: Remove the culture medium and add fresh medium containing the fluorescent NP-siRNA complexes. Incubate for 4 hours at 37°C.

  • Fixing and Staining:

    • Wash the cells three times with PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize using fluorescence or confocal microscopy. The green fluorescence from FAM-siRNA inside the cell cytoplasm will confirm uptake.

Protocol 7: Gene Transfection & Silencing

Rationale: This is the ultimate functional test. For gene delivery, a plasmid encoding a reporter gene (like GFP) is used. For gene silencing, an siRNA targeting a specific housekeeping gene (like GAPDH) or a reporter gene is used.

Procedure (siRNA Silencing Example):

  • Cell Culture: Seed cells in a 24-well plate and grow to ~70% confluency.

  • Transfection: Prepare NP-siRNA complexes targeting a specific gene (e.g., GAPDH) and a negative control (scrambled siRNA). Treat the cells with the complexes for 24-48 hours.

  • Analysis (qPCR):

    • After incubation, lyse the cells and extract the total RNA.

    • Perform reverse transcription to generate cDNA.

    • Use quantitative PCR (qPCR) with primers for your target gene (GAPDH) and a reference gene to determine the relative mRNA expression levels.

  • Analysis (Western Blot):

    • Alternatively, lyse the cells and collect the protein lysate.

    • Perform a Western blot using antibodies against the target protein (GAPDH) and a loading control (e.g., beta-actin) to assess protein knockdown.

A significant reduction in mRNA or protein levels in cells treated with the target siRNA compared to the negative control confirms successful delivery and functional gene silencing. [11]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Particle Aggregation Insufficient surfactant (PVA); Incomplete removal of organic solvent; Inappropriate pH or ionic strength of buffer.Increase PVA concentration; Ensure complete solvent evaporation; Use low ionic strength buffers for storage.
Low/Negative Zeta Potential Insufficient cationic amphiphile; Incomplete incubation; Inefficient washing of bare NPs (residual PVA).Increase the amphiphile:PLGA ratio; Increase incubation time; Ensure thorough washing after initial synthesis.
High Cytotoxicity Excess free cationic amphiphile; High nanoparticle concentration.Ensure thorough washing after surface modification; Perform a dose-response curve to find the optimal, non-toxic concentration.
Low Transfection Efficiency Low N:P ratio; Nanoparticle instability in media; Inefficient endosomal escape.Optimize the N:P ratio using gel retardation; Test stability in serum-containing media; Consider co-loading with endosomolytic agents. [7][12]

References

  • In-vitro Transcribed mRNA Delivery Using PLGA/PEI Nanoparticles into Human Monocyte-derived Dendritic Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • PLGA nanoparticle protocol - iGEM. (n.d.). iGEM Foundation. [Link]

  • Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines. (n.d.). NanoFCM. [Link]

  • PLGA nanoparticles synthesis. (2025, December 18). ResolveMass Laboratories Inc. [Link]

  • Quantification of Nanomaterial Surfaces. (2025, March 10). MDPI. [Link]

  • Preparation and characterization of cationic PLGA nanospheres as DNA carriers. (2004, May 15). PubMed. [Link]

  • Quantification of Surface Ligands on NaYF4 Nanoparticles by Three Independent Analytical Techniques | Chemistry of Materials. (2015, July 2). ACS Publications. [Link]

  • Quantification of Surface Ligands on NaYF4 Nanoparticles by Three Independent Analytical Techniques. (2015, July 14). Figshare. [Link]

  • Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. (2022, February 25). MDPI. [Link]

  • In-vitro Transcribed mRNA Delivery Using PLGA/PEI Nanoparticles into Human Monocyte-derived Dendritic Cells. (n.d.). PubMed. [Link]

  • In-vitro Transcribed mRNA Delivery Using PLGA/PEI Nanoparticles into Human Monocyte-derived Dendritic Cells. (n.d.). ResearchGate. [Link]

  • Fabrication and characterization of PLGA nanoparticles encapsulating large CRISPR–Cas9 plasmid - PMC. (2020, January 20). National Center for Biotechnology Information. [Link]

  • Single-Step Assembly of Cationic Lipid–Polymer Hybrid Nanoparticles for Systemic Delivery of siRNA | ACS Nano. (2012, May 30). ACS Publications. [Link]

  • The synthesis of PLGA NPs by solvent-evaporation method. (n.d.). ResearchGate. [Link]

  • PLGA nanoparticles deliver plasmid DNA efficiently in vitro and in vivo. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation and Characterization of Cationic PLA-PEG Nanoparticles for Delivery of Plasmid DNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development, Characterization, and Evaluation of Chi-Tn mAb-Functionalized DOTAP-PLGA Hybrid Nanoparticles Loaded with Docetaxel for Lung Cancer Therapy. (2025, January 25). MDPI. [Link]

  • Preparation and characterization of cationic Pluronic for surface modification and functionalization of polymeric drug delivery nanoparticles. (n.d.). Express Polymer Letters. [Link]

  • Development of a cationic polyethyleneimine-poly(lactic-co-glycolic acid) nanoparticle system for enhanced intracellular delivery of biologics. (2023, November 17). RSC Publishing. [Link]

  • Surface functionalization of PLGA nanoparticles for drug delivery. (n.d.). ResearchGate. [Link]

  • Cationic Surface Modification of PLG Nanoparticles Offers Sustained Gene Delivery to Pulmonary Epithelial Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. (2022, January 22). MDPI. [Link]

  • Encapsulation of Large-Size Plasmids in PLGA Nanoparticles for Gene Editing: Comparison of Three Different Synthesis Methods. (2021, October 15). MDPI. [Link]

  • PEI PLGA Nanoparticles for Gene Delivery and Gene Therapy. (2025, November 26). Labinsights. [Link]

  • Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. (n.d.). Materials Advances (RSC Publishing). [Link]

  • PLGA Nanoparticle Formation Based on Formulae Incorporating Different Proportions of DOTAP. (n.d.). ResearchGate. [Link]

  • CATIONIC BOVINE SERUM ALBUMIN NANOPARTICLES FOR DELIVERY OF SIRNA TO FIBROBLASTS. (n.d.). [Link]

  • Surface modification of PLGA microspheres. (n.d.). ETH Zurich Research Collection. [Link]

  • Nebulised lipid–polymer hybrid nanoparticles for the delivery of a therapeutic anti-inflammatory microRNA to bronchial epithelial cells. (n.d.). ERS Publications. [Link]

  • siRNA Delivery from Cationic Nanocarriers Prepared by Diffusion-assisted Loading in the Presence and Absence of Electrostatic Interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery | Molecular Pharmaceutics. (2009, March 17). ACS Publications. [Link]

  • Multifunctional Cationic Lipid-Based Nanoparticles Facilitate Endosomal Escape and Reduction-Triggered Cytosolic siRNA Release - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Application Note: Engineering Amine-Functionalized Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The clinical translation of hydrophobic therapeutics is frequently hindered by poor aqueous solubility, rapid clearance, and low bioavailability. Mesoporous silica nanoparticles (MSNs) and magnetic core-shell nanoparticles have emerged as robust delivery vehicles due to their tunable pore sizes, exceptional biocompatibility, and massive surface areas[1]. However, bare silica surfaces, which are dominated by weakly interacting silanol (–OH) groups, often yield suboptimal drug loading capacities and suffer from premature burst release in systemic circulation[1].

To overcome these limitations, surface engineering via amine functionalization—typically using (3-aminopropyl)triethoxysilane (APTES)—has become a gold-standard methodology[2]. The grafting of primary amine (–NH2) groups fundamentally alters the nanoparticle's surface chemistry. At physiological pH, these amines are protonated, reversing the highly negative zeta potential of bare silica to a positive charge[3]. This cationic surface serves a critical dual purpose:

  • Targeting & Uptake: It drastically enhances cellular internalization via electrostatic attraction to anionic cell membranes.

  • Cargo Retention: It creates high-affinity binding sites for therapeutic molecules through robust hydrogen bonding and electrostatic interactions, preventing premature degradation and ensuring long-lasting therapeutic effectiveness[1].

Workflow A 1. Bare Silica Nanoparticles (High Surface Area, Weak Silanols) B 2. APTES Silanization (Toluene Reflux, Azeotropic Water) A->B C 3. Amine-Functionalized MSNs (Cationic Surface, -NH2 Rich) B->C D 4. Drug Incubation (Neutral pH Optimization) C->D E 5. Electrostatic & H-Bond Docking (High-Affinity Cargo Binding) D->E F 6. Drug-Loaded Nanocarrier (High Payload, Stable Dispersion) E->F

Workflow of APTES-mediated amine functionalization and subsequent drug loading.

Physicochemical Impact of Amine Functionalization

The addition of amine groups physically transforms the nanocarrier. While the overall surface area decreases due to the occupation of mesopores by the aminopropyl chains, the quality of the surface interactions improves exponentially. This trade-off is highly favorable, as demonstrated by the massive increase in loading capacity for both hydrophobic drugs (like Curcumin) and amphiphilic drugs (like Doxorubicin).

Table 1: Comparative Physicochemical Properties of Bare vs. Amine-Functionalized MSNs

PropertyBare MSNsAmine-Functionalized MSNsCausality / Impact
Zeta Potential (pH 7.4) -20 to -30 mV+15 to +30 mVCharge reversal enhances cellular uptake and electrostatic drug binding[3].
BET Surface Area ~1000 m²/g~750 m²/gDecrease indicates successful intrapore grafting of APTES[3].
Curcumin Loading Capacity ~8.7 - 9.1%~36.0 - 36.8%~400% increase due to strong H-bonding and hydrophobic interactions[3].
Doxorubicin Loading Efficiency ~30 µg/mg~51.8 µg/mgAmine groups provide high-affinity docking sites for DOX at neutral pH[4].

Experimental Protocols

The following protocols establish a self-validating workflow for synthesizing, loading, and verifying amine-functionalized nanocarriers.

Protocol 1: Synthesis and APTES Functionalization of Silica Nanoparticles

Mechanistic Note: We utilize a post-synthetic grafting method (reflux in an organic solvent) rather than co-condensation. Toluene is strictly preferred over aqueous solvents because it drives the condensation reaction between APTES methoxy groups and surface silanols by preventing premature hydrolysis of the silane, ensuring a dense, covalently bound monolayer[2][5].

  • Preparation: Disperse 0.40 g of pre-synthesized, thoroughly dried MSNs in 10.0 mL of anhydrous toluene in a two-neck round-bottom flask[5].

  • Sonication: Sonicate the suspension for 15–30 minutes to break down aggregates and ensure a homogenous dispersion, maximizing the exposed surface area.

  • Silanization: Under a continuous nitrogen flow (to prevent atmospheric moisture from polymerizing the silane in solution), inject 1.0 mL of APTES (approx. 4.0 mmol) dropwise into the suspension[5].

  • Reflux: Heat the mixture to reflux (approx. 110°C) and maintain continuous magnetic stirring for 24 hours. The elevated temperature provides the thermodynamic activation energy required for covalent siloxane (Si–O–Si) bond formation[6].

  • Washing & Recovery: Recover the functionalized nanoparticles (MSNs-NH2) via centrifugation at 6000× g for 20 minutes[5]. Wash the pellet sequentially with anhydrous toluene and absolute ethanol (three times each) to remove any physically adsorbed, unreacted APTES.

  • Drying: Dry the resulting powder in a vacuum oven at 65°C for 12–24 hours to yield the final MSNs-NH2 powder[5].

Protocol 2: Drug Loading via Electrostatic Interaction

Mechanistic Note: Drug loading is highly pH-dependent. For molecules like Doxorubicin (DOX), loading at a neutral pH (7.4) is critical. At this pH, the surface amines are protonated (cationic), while specific functional groups on the drug become deprotonated (anionic), maximizing electrostatic attraction and hydrogen bonding[4].

  • Solution Preparation: Dissolve the therapeutic agent in a suitable solvent (e.g., ethanol for Curcumin[7], or PBS pH 7.4 for DOX[4]) at a concentration of 1–2 mg/mL.

  • Incubation: Add 10 mg of MSNs-NH2 to 10 mL of the drug solution. Protect the vessel from light if the drug is photosensitive.

  • Equilibrium Stirring: Stir the suspension continuously at room temperature for 24 hours. This duration is required to allow the drug molecules to diffuse deeply into the mesopores and establish stable electrostatic and hydrogen bonds[7].

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the drug-loaded nanoparticles.

  • Quantification: Collect the supernatant and measure the residual unbound drug concentration using UV-Vis spectroscopy (e.g., 425 nm for Curcumin, 480 nm for DOX). Calculate the Loading Capacity (LC%) and Encapsulation Efficiency (EE%) using standard mass balance equations[3].

Protocol 3: Quality Control & Self-Validation System

To ensure scientific trustworthiness, the functionalization must be analytically validated before proceeding to in vitro assays.

  • FTIR Spectroscopy: Confirm the presence of N–H bending vibrations (approx. 1550 cm⁻¹) and C–H stretching (2900 cm⁻¹) originating from the propyl chain of APTES, alongside the dominant Si–O–Si framework bands at 1080 cm⁻¹[6].

  • Thermogravimetric Analysis (TGA): Heat samples from 25°C to 800°C under a nitrogen atmosphere. Bare MSNs typically show <5% weight loss (attributed to adsorbed water), whereas MSNs-NH2 will exhibit a distinct 10–15% weight loss between 200°C and 600°C due to the thermal decomposition of the grafted aminopropyl groups. This allows for the precise quantification of amine density[3].

  • Zeta Potential: Confirm charge reversal. A shift from ~ -25 mV (bare silica) to > +15 mV confirms successful amine surface saturation[3].

Intracellular Delivery and pH-Responsive Release

Amine-functionalized nanoparticles are not just passive carriers; they act as stimuli-responsive smart materials. Once internalized by target cells via endocytosis, the nanocarriers are trapped in endosomes. The acidic environment of the endolysosomal pathway (pH 5.0–5.5) triggers the hyper-protonation of the amine groups. This sudden increase in positive charge density causes electrostatic repulsion between the nanocarrier and the similarly protonated drug molecules, triggering a rapid, localized release of the therapeutic payload directly into the cytosol[1][4].

Pathway A Systemic Circulation (pH 7.4) Stable Electrostatic Binding B Tumor Microenvironment (pH 6.5) Enhanced Cellular Uptake A->B C Endosomal Internalization (pH 5.0-5.5) Acidic Compartment B->C D Hyper-Protonation of Amines (-NH2 to -NH3+) C->D E Electrostatic Repulsion Cargo Dissociation D->E F Endosomal Escape & Intracellular Drug Release E->F

pH-responsive intracellular drug release pathway of amine-functionalized nanocarriers.

References

  • [1] Exploring the Transformative Potential of Functionalized Mesoporous Silica in Enhancing Antioxidant Activity: A Comprehensive Review. MDPI.

  • [3] In Vitro Efficacy of Curcumin-Loaded Amine-Functionalized Mesoporous Silica Nanoparticles against MCF-7 Breast Cancer Cells. NIH/PMC.

  • [7] Curcumin-Loaded Amine-Functionalized Mesoporous Silica Nanoparticles Inhibit α-Synuclein Fibrillation and Reduce Its Cytotoxicity-Associated Effects. ACS Publications.

  • [2] Nanocarriers of Eu 3+ doped silica nanoparticles modified by APTES for luminescent monitoring of cloxacillin. AIMS Press.

  • [6] Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. MDPI.

  • [4] APTES-functionalized Gd 0.18 Fe 2.82 O 4 @SiO 2 nanocarrier for magnetothermal-triggered doxorubicin release. RSC Publishing.

  • [5] 3-APTES on Dendritic Fibrous Mesoporous Silica Nanoparticles for the pH-Controlled Release of Corrosion Inhibitors. NIH/PMC.

Sources

Application Note: Covalent PEGylation of Amine-Functionalized Nanoparticles Using NHS-Ester Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Surface modification of nanoparticles (NPs) via PEGylation is a foundational strategy in nanomedicine and drug development. The covalent attachment of Polyethylene Glycol (PEG) creates a hydrophilic "stealth" corona that shields nanoparticles from opsonization, reduces immunogenicity, and significantly prolongs systemic circulation times[1]. For nanoparticles bearing surface primary amines (e.g., aminated silica, chitosan, or poly(lactic-co-glycolic acid) (PLGA) variants), N-hydroxysuccinimide (NHS) ester-activated PEG reagents offer a highly efficient, predictable, and irreversible conjugation pathway[2][3].

This application note provides a comprehensive, self-validating protocol for the PEGylation of amine-functionalized nanoparticles, detailing the mechanistic causality behind experimental conditions, quantitative parameters, and rigorous characterization standards.

Mechanistic Insights and Reaction Causality

The Chemistry of NHS Esters

NHS ester PEG reagents are amine-reactive electrophiles designed to target nucleophilic primary amines ( −NH2​ )[]. The reaction proceeds via a nucleophilic acyl substitution: the primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate that collapses to yield a highly stable amide bond while releasing the NHS leaving group[5].

Reaction mechanism of NHS-ester PEG with a primary amine.

Causality in Experimental Design

To achieve optimal grafting density and prevent reagent waste, researchers must strictly control the reaction microenvironment:

  • pH Dependence: The reaction is highly sensitive to pH, with an optimal range of 7.2–8.5[5]. At a lower pH, primary amines become protonated ( −NH3+​ ) and lose their nucleophilicity, halting the reaction. Conversely, at a pH above 8.5, the competing hydrolysis of the NHS ester in the aqueous buffer accelerates exponentially, destroying the reagent before it can conjugate to the nanoparticle[5].

  • Buffer Selection: It is mandatory to use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES. Buffers containing primary amines (e.g., Tris or glycine) will aggressively compete with the nanoparticle surface for the NHS-PEG reagent, effectively neutralizing the conjugation process[6][7].

  • Reagent Integrity: NHS esters are highly susceptible to moisture-induced hydrolysis. Therefore, NHS-PEG powders must be dissolved in anhydrous, molecular sieve-treated organic solvents (like DMSO or DMF) immediately prior to introduction into the aqueous nanoparticle suspension[6][7].

Quantitative Reaction Parameters

The efficiency of the NHS-amine conjugation is dictated by several tunable parameters. The table below summarizes the optimal conditions required to maximize the coupling yield[5].

ParameterRecommended RangeMechanistic Rationale
pH 7.2 – 8.5Balances amine nucleophilicity (requires unprotonated state) with NHS ester stability against hydrolysis.
Temperature 4°C to 25°C (RT)Room temperature accelerates the reaction (1–4h); 4°C minimizes side reactions but requires overnight incubation.
Molar Ratio 10:1 to 50:1 (PEG:Amine)A significant molar excess of PEG drives the reaction forward to achieve dense, uniform surface shielding.
Solvent Aqueous buffer + <10% DMSONHS-PEG requires an anhydrous organic solvent for initial dissolution to prevent premature degradation.
Reaction Time 2 to 4 hours (at RT)Provides sufficient time for nucleophilic attack before complete NHS hydrolysis occurs in the aqueous buffer.

Experimental Protocol

Workflow for amine-reactive PEGylation of nanoparticles.

Materials Required
  • Amine-functionalized nanoparticles.

  • NHS-PEG reagent (e.g., mPEG-NHS, 5 kDa to 20 kDa)[1].

  • Conjugation Buffer: PBS (0.1 M phosphate, 0.15 M NaCl; pH 7.2–7.4)[6][7].

  • Anhydrous DMSO or DMF[6].

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Glycine[8].

Step-by-Step Methodology
  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a concentration of 1–10 mg/mL[9]. Ensure the suspension is fully monodisperse using mild sonication if necessary. If the nanoparticles are stored in an amine-containing buffer, perform a buffer exchange via dialysis or spin columns prior to proceeding[5][7].

  • Reagent Reconstitution: Equilibrate the sealed NHS-PEG vial to room temperature to prevent moisture condensation. Immediately before use, dissolve the NHS-PEG in anhydrous DMSO or DMF to create a 10–100 mg/mL stock solution[7][8]. Critical Insight: Do not prepare this stock solution in advance. Discard any unused reconstituted reagent, as the NHS ester will rapidly hydrolyze[7].

  • Conjugation Reaction: Add the NHS-PEG solution to the nanoparticle suspension. A 10- to 50-fold molar excess of PEG relative to the surface amines is typically required to drive the reaction and overcome competing hydrolysis[8][9]. Incubate the mixture for 2–4 hours at room temperature under continuous, gentle mixing[9].

  • Quenching: Terminate the reaction by adding the Quenching Buffer (Tris or Glycine) to a final concentration of 50–100 mM. Incubate for 15–30 minutes[8]. The high concentration of primary amines in the quenching buffer will rapidly consume any residual unreacted NHS esters, preventing unwanted cross-reactivity in downstream applications[6].

  • Purification: Remove unreacted PEG, quenched byproducts, and the cleaved NHS leaving groups using dialysis (selecting a Molecular Weight Cut-Off (MWCO) appropriate for the PEG size) or size-exclusion chromatography (SEC) against a suitable storage buffer[8][9].

Establishing a Self-Validating System (Characterization)

To ensure trustworthiness and reproducibility, the protocol must act as a self-validating system. Pre- and post-PEGylation characterization is mandatory to confirm successful covalent modification[9].

  • Dynamic Light Scattering (DLS): Successful PEGylation will predictably increase the hydrodynamic diameter of the nanoparticles. The magnitude of this increase correlates directly with the PEG molecular weight (e.g., a 20 kDa PEG will yield a larger hydrodynamic radius than a 5 kDa PEG) and the overall grafting density[1].

  • Zeta Potential (Surface Charge): Amine-functionalized nanoparticles typically exhibit a highly positive surface charge in neutral pH due to protonated amines. The covalent attachment of neutral PEG chains consumes these cationic amines and creates a dense steric shield, resulting in a predictable shift of the zeta potential toward neutrality[1][10].

  • Amine Quantification Assays: The coupling efficiency can be quantitatively validated by measuring the depletion of free primary amines on the nanoparticle surface. Colorimetric assays, such as the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay or Ellman's reagent (if utilizing heterobifunctional linkers like NHS-PEG-Maleimide), allow researchers to calculate the exact PEG grafting density by comparing pre- and post-reaction amine levels[1][11].

References

  • Thermo Fisher Scientific. Instructions for the use of (PEG)n-Amine Reagents. Available at: [Link]

  • Analytical Chemistry (ACS Publications). Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent. Available at: [Link]

  • Dove Medical Press. Concepts and practices used to develop functional PLGA-based nanoparticulate systems. Available at: [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol. Available at:[Link]

  • Bioconjugate Chemistry (ACS Publications). Moving Protein PEGylation from an Art to a Data Science. Available at: [Link]

  • PMC (NIH). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Available at:[Link]

Sources

High-Fidelity Controlled Surface Functionalization of Silica-Coated Magnetic Nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition of superparamagnetic iron oxide nanoparticles (SPIONs) from raw synthesized cores to highly specific biomedical tools—such as targeted drug delivery vehicles or nucleic acid purification beads—requires rigorous surface engineering. Bare magnetite (Fe₃O₄) nanoparticles are prone to oxidation, rapid agglomeration via van der Waals and magnetic dipole interactions, and non-specific protein binding in biological media.

To resolve this, a robust, two-phase surface modification strategy is employed: Silica Passivation followed by Silane-Mediated Functionalization .

  • The Silica Shell (Fe₃O₄@SiO₂): Depositing an amorphous silica layer via the hydrolysis of tetraethyl orthosilicate (TEOS) provides a chemically inert, biocompatible shield. Mechanistically, this prevents the leaching of iron ions and provides a high density of surface silanol (-OH) groups, which act as essential anchor points for subsequent covalent grafting 1.

  • Amine Functionalization (Fe₃O₄@SiO₂-NH₂): Using (3-Aminopropyl)triethoxysilane (APTES), we convert the inert hydroxylated surface into a highly reactive, amine-terminated platform. This step requires precise control over solvent ratios and temperature to prevent the bulk polymerization of APTES, ensuring a uniform monolayer rather than a disordered polymeric clump 2.

Workflow Core 1. Magnetic Core Synthesis (Fe3O4 Coprecipitation) Silica 2. Silica Passivation (TEOS Hydrolysis) Core->Silica Stöber Process (NH4OH catalysis) Amine 3. Amine Functionalization (APTES Grafting) Silica->Amine Silanization (Ethanol/Water, 50°C) App 4. Bioconjugation (EDC/NHS Coupling) Amine->App Peptide/Drug Linkage

Workflow for synthesizing and functionalizing silica-coated magnetic nanoparticles.

Quantitative Baseline: Nanoparticle Characterization Profiles

To establish a self-validating workflow, it is critical to know the expected physical and chemical parameters of the nanoparticles at each stage of the functionalization process. The table below summarizes the target metrics required to pass quality control (QC).

PropertyFe₃O₄ (Bare Core)Fe₃O₄@SiO₂Fe₃O₄@SiO₂-NH₂Fe₃O₄@SiO₂-COOH
Hydrodynamic Size (DLS) 15 ± 3 nm50 ± 5 nm55 ± 6 nm58 ± 6 nm
Zeta Potential (pH 7.0) -10 to -15 mV-35 to -45 mV+25 to +35 mV-40 to -50 mV
Saturation Magnetization ~65 emu/g~45 emu/g~40 emu/g~38 emu/g
Surface Functional Group Sparse -OHDense -OHTerminal -NH₂Terminal -COOH
Colloidal Stability (Aq) Poor (aggregates)ExcellentGood (pH < 7)Excellent (pH > 5)

Experimental Protocols (Self-Validating Systems)

Phase I: Silica Coating via Modified Stöber Process

This protocol deposits a ~15-20 nm silica shell onto bare magnetite cores. The use of ammonia catalyzes the hydrolysis of TEOS, while a highly dilute nanoparticle suspension prevents multi-core cross-linking 3.

Step-by-Step Methodology:

  • Dispersion: Suspend 100 mg of freshly synthesized bare Fe₃O₄ nanoparticles in 80 mL of deionized water and 320 mL of absolute ethanol. Sonicate for 30 minutes to break up aggregates.

    • Causality: The high ethanol-to-water ratio slows down TEOS hydrolysis, favoring heterogeneous nucleation (coating the iron cores) over homogeneous nucleation (forming free silica spheres).

  • Catalysis: Add 5.0 mL of concentrated ammonium hydroxide (NH₄OH, 28%) dropwise under vigorous mechanical stirring (not magnetic stirring, to prevent core aggregation).

  • Silica Precursor Addition: Dilute 2.0 mL of TEOS in 20 mL of ethanol. Add this mixture dropwise (approx. 1 mL/min) to the nanoparticle suspension.

  • Polycondensation: Maintain the reaction at 28 °C under continuous stirring (250 rpm) for 20 hours.

  • Purification: Collect the Fe₃O₄@SiO₂ particles using a neodymium magnet. Wash sequentially with ethanol (3x) and deionized water (3x) to remove unreacted TEOS and ammonia.

Self-Validation Checkpoint 1:

  • Visual: The supernatant should be perfectly clear after magnetic separation. A milky supernatant indicates the unwanted formation of free silica nanoparticles.

  • Analytical: Zeta potential must read between -35 mV and -45 mV at pH 7.0, confirming a dense layer of deprotonated silanol groups.

Phase II: Controlled Amination via APTES

The direct functionalization of the silica shell with APTES requires careful mitigation of APTES self-polymerization. We utilize a 1:1 ethanol/water solvent system at 50 °C 4.

Step-by-Step Methodology:

  • Solvent Preparation: Disperse 50 mg of Fe₃O₄@SiO₂ in 40 mL of a 1:1 (v/v) ethanol/Milli-Q water mixture. Sonicate for 15 minutes.

    • Causality: Pure ethanol leads to incomplete hydrolysis of the ethoxy groups on APTES, while pure water promotes rapid bulk polymerization before grafting can occur. The 1:1 ratio ensures a controlled hydrolysis rate, favoring a uniform monolayer 5.

  • Silane Addition: Add 1.6 mL of a 2% (v/v) APTES solution dropwise to the suspension.

  • Thermal Activation: Heat the mixture to 50 °C and maintain constant mechanical stirring for 24 hours under an argon or nitrogen atmosphere.

    • Causality: The inert atmosphere prevents the oxidative degradation of the primary amines. The 50 °C temperature provides the activation energy necessary for covalent Si-O-Si bond formation.

  • Purification: Magnetically separate the Fe₃O₄@SiO₂-NH₂ particles. Wash 3x with ethanol to remove unreacted silane monomers, and 3x with Milli-Q water to remove any water-soluble oligomers. Dry under vacuum at 70 °C.

Self-Validation Checkpoint 2:

  • Chemical: Perform a Ninhydrin test on a 1 mg aliquot. A distinct purple color confirms the presence of primary amines.

  • Analytical: Zeta potential must shift dramatically to +25 mV to +35 mV at pH 7.0. If the potential remains negative, the silanization failed or was incomplete.

Mechanistic Diagram of Silanization

Understanding the molecular interactions during Phase II is critical for troubleshooting low functionalization yields. The ethoxy groups of APTES must first hydrolyze into silanols before they can condense with the nanoparticle surface.

Mechanism NP Fe3O4@SiO2 Abundant Surface -OH Condensation Polycondensation Si-O-Si Bond Formation NP->Condensation Surface anchor APTES APTES (EtO)3-Si-(CH2)3-NH2 Hydrolysis Hydrolysis Formation of Silanols APTES->Hydrolysis H2O / Catalyst Hydrolysis->Condensation -H2O Final Fe3O4@SiO2-NH2 Terminal Primary Amines Condensation->Final Covalent Grafting

Chemical mechanism of APTES silanization on silica-coated magnetic nanoparticles.

Phase III: Carboxylation (Optional Extension for Bioconjugation)

For researchers aiming to conjugate proteins or antibodies via standard EDC/NHS coupling, converting the amine surface to a carboxyl surface is often preferred to prevent nanoparticle cross-linking.

Step-by-Step Methodology:

  • Disperse 20 mg of Fe₃O₄@SiO₂-NH₂ in 10 mL of anhydrous Dimethylformamide (DMF).

  • Add 50 mg of glutaric anhydride.

  • Stir at room temperature for 12 hours.

    • Causality: Glutaric anhydride undergoes a ring-opening reaction with the primary amines, forming a stable amide bond and leaving a free terminal carboxylic acid (-COOH).

  • Magnetically wash 3x with DMF and 3x with deionized water.

  • Validation: Zeta potential will shift back to a highly negative value (-40 mV to -50 mV) due to the deprotonation of the carboxyl groups at neutral pH.

References

  • Title: Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS)
  • Title: From Synthesis to Application: Functionalized Magnetic Nanoparticles as a Simple and Reliable Tool for Nucleic Acid Purification Source: ACS Omega URL
  • Title: Controlled surface functionalization of silica-coated magnetic nanoparticles with terminal amino and carboxyl groups Source: ResearchGate / Journal of Nanoparticle Research URL
  • Title: Engineering silica nanoparticles for precision nanomedicine: synthesis & functionalization – a review Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)

Sources

Application Note: Methodologies for Characterizing Amine-Functionalized Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of nanoparticles (NPs) with primary and secondary amines is a cornerstone of modern nanomedicine, enabling the conjugation of targeting ligands, improving cellular uptake, and facilitating nucleic acid complexation. However, characterizing these amine-functionalized surfaces presents significant analytical challenges. A common pitfall in drug development is assuming that the bulk input of amine-yielding precursors directly correlates to the functional, surface-accessible amine density.

To bridge this gap, researchers must employ an orthogonal characterization strategy. This guide details a self-validating analytical pipeline combining quantitative colorimetric assays, electrokinetic profiling, and elemental depth analysis to distinguish between total, buried, and functionally accessible amine groups.

Orthogonal Characterization Strategy

Relying on a single analytical method often leads to incomplete or artifact-heavy data. Colorimetric assays quantify chemically reactive amines but are susceptible to optical scattering from the nanoparticles themselves[1]. Electrokinetic measurements (Zeta potential) confirm whether these amines are functionally active at the slipping plane but do not provide absolute molecular quantification[2]. X-ray Photoelectron Spectroscopy (XPS) provides absolute elemental quantification but cannot distinguish between a buried amine and a surface-accessible one on its own[3].

By combining these methods, scientists can build a comprehensive, artifact-free profile of the nanoparticle surface.

Workflow NP Amine-Functionalized Nanoparticles Quant Chemical Quantification (TNBS Assay) NP->Quant Accessible Amines Electro Electrokinetic Profiling (Zeta pH Titration) NP->Electro Surface Charge & pKa Surface Elemental Depth Profiling (XPS Spectroscopy) NP->Surface Total Surface Nitrogen Validation Orthogonal Validation (Total vs. Accessible) Quant->Validation Electro->Validation Surface->Validation

Orthogonal workflow for amine-functionalized nanoparticle characterization.

Quantitative Colorimetric Analysis: The TNBS Assay

Causality & Experimental Design

The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay is the gold standard for quantifying primary amines. TNBS reacts specifically with primary amines in a slightly alkaline environment to form a highly chromogenic derivative measurable at 335 nm[4].

The Self-Validating Design: Intact nanoparticles often scatter UV-Vis light, artificially inflating absorbance readings and leading to false-positive amine overestimations. To create a self-validating system, this protocol incorporates an optional acid hydrolysis step for polymeric/proteinaceous NPs to eliminate NP-induced background noise[1]. Furthermore, the reaction is strictly quenched using Sodium Dodecyl Sulfate (SDS) and Hydrochloric Acid (HCl). The SDS solubilizes hydrophobic NP cores or aggregates, while the HCl drops the pH below the amine pKa , protonating unreacted amines and instantly halting the nucleophilic attack on TNBS[4].

TNBS_Protocol Start NP Suspension (20-200 µg/mL) Hydrolysis Optional Hydrolysis (Eliminates Scattering) Start->Hydrolysis Reaction Add 0.01% TNBS (Incubate 37°C, 2h) Hydrolysis->Reaction Stop Add 10% SDS + 1N HCl (Quench Reaction) Reaction->Stop Read Absorbance at 335 nm vs Standard Curve Stop->Read

Self-validating TNBS assay workflow with optional hydrolysis to prevent light scattering.

Step-by-Step Protocol: TNBS Quantification

Note: Avoid Tris, glycine, or any other buffers containing free primary amines, as they will aggressively react with TNBS[4].

  • Standard Curve Preparation: Dissolve a known primary amine (e.g., glycine or L-lysine) in 0.1 M sodium bicarbonate Reaction Buffer (pH 8.5) at a concentration range of 2–20 µg/mL[4].

  • Sample Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer at 20–200 µg/mL[4]. Validation step: If working with light-scattering polymeric NPs, pre-treat an aliquot with acid hydrolysis, dry, and resuspend in the Reaction Buffer[1].

  • Reaction Initiation: Add 0.25 mL of freshly prepared 0.01% (w/v) TNBS solution to 0.5 mL of each sample and standard[4]. Mix thoroughly.

  • Incubation: Incubate the microplate or tubes at 37°C for exactly 2 hours[4].

  • Reaction Quenching: Add 0.25 mL of 10% SDS, followed immediately by 0.125 mL of 1 N HCl to each sample[4].

  • Readout: Measure the absorbance at 335 nm. Calculate the accessible amine density (nmol/mg of NP) by interpolating against the standard curve[4].

Surface Electrokinetics: Zeta Potential pH Titration

Causality & Experimental Design

Zeta potential measures the electrical potential at the slipping plane—the interface between the solid surface's bound double-layer and the bulk liquid medium[2]. A common error is measuring the zeta potential of amine-NPs only at physiological pH (7.4). If the amines are partially shielded by a PEG corona, the apparent charge might be near-neutral, masking successful functionalization.

Because amine groups ( −NH2​ ) uptake a H+ ion to become positively charged ( −NH3+​ ) at lower pH values, their ionization state is highly pH-dependent[2]. By performing an automated pH titration, researchers can identify the Isoelectric Point (IEP) —the exact pH where the net surface charge is zero[5].

The Self-Validating Design: A robust titration must be performed bidirectionally (low-to-high pH, then high-to-low pH). If the generated sigmoidal curves do not overlay, it indicates that the addition of titrants has irreversibly altered the ionic strength or caused irreversible nanoparticle aggregation, thereby invalidating the IEP measurement[2].

Protocol: Automated pH Titration for IEP Determination
  • Dispersion: Disperse the nanoparticles in a low ionic strength background electrolyte (e.g., 1–10 mM NaCl) to ensure a sufficiently thick electrical double layer.

  • Autotitrator Setup: Connect the sample to an automated titrator integrated with a Phase Analysis Light Scattering (PALS) instrument[6]. Prime the metering pumps with 0.1 M HCl and 0.1 M NaOH.

  • Titration Execution: Program the system to titrate from pH 3.0 to pH 10.0 in increments of 0.5 pH units. Ensure a 2-minute equilibration delay after each titrant addition before capturing the zeta potential measurement.

  • Data Analysis: Plot Zeta Potential (mV) vs. pH. The pH value at which the curve crosses 0 mV is the isoelectric point[5]. A shift of the IEP to a higher pH compared to unfunctionalized control particles confirms successful amine surface exposure.

Elemental Depth Profiling: XPS Analysis

While the TNBS assay quantifies accessible amines, X-ray Photoelectron Spectroscopy (XPS) quantifies the total elemental nitrogen present within the top 5–10 nm of the nanoparticle surface[3].

Because XPS operates under high vacuum, it probes both the exposed amines and those sterically buried just beneath the immediate surface corona. By calculating the ratio of TNBS-derived accessible amines to XPS-derived total nitrogen, researchers can precisely determine the functional efficiency of their conjugation chemistry. A high XPS nitrogen signal but a low TNBS signal indicates that the amines are successfully grafted but sterically hindered or buried within the particle matrix[3].

Comparative Data Summary

The following table summarizes the operational parameters and causal outputs of the discussed methodologies:

Analytical MethodTarget AnalyteOutput MetricPrimary AdvantageLimitations
TNBS Assay Primary AminesAccessible Amine Density (nmol/mg)High sensitivity; quantitative standard curveSubject to optical scattering from intact NPs
Zeta Potential Titration Surface ChargeIsoelectric Point (IEP), Apparent pKaConfirms functional surface accessibilityDoes not provide absolute molecular quantification
XPS Spectroscopy Elemental NitrogenTotal Surface Nitrogen (%)Quantifies buried vs. accessible aminesHigh vacuum required; lower throughput
Ninhydrin Assay Primary/Secondary AminesAccessible Amine Density (nmol/mg)Broad reactivity across amine typesRequires harsh heating; lower sensitivity than TNBS

Sources

Advanced Workflow for Surface Modification and Physicochemical Characterization of Targeted Nanocarriers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Experimental Protocol Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The translation of targeted nanotherapeutics relies heavily on the precise engineering of the nanoparticle-bio interface. Modifying the surface of poly(lactic-co-glycolic acid) (PLGA) or lipid nanoparticles with targeting ligands (e.g., peptides, antibodies) enhances specific tissue accumulation and cellular uptake.

This application note details a highly optimized, self-validating workflow for the surface functionalization of PLGA-PEG nanoparticles utilizing Maleimide-Thiol (Mal-SH) click chemistry . As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. We will explore the causality behind specific buffer choices, reduction agents, and the absolute necessity of orthogonal analytical validation—specifically utilizing Dynamic Light Scattering (DLS), X-ray Photoelectron Spectroscopy (XPS), and Surface Plasmon Resonance (SPR) to confirm both chemical conjugation and biological functionality.

The Causality of Experimental Design
  • Reaction pH (7.0 - 7.2): Maleimide groups react highly specifically with sulfhydryl (-SH) groups at a neutral pH to form stable thioether bonds. If the pH exceeds 7.5, maleimides become susceptible to ring hydrolysis and begin cross-reacting with primary amines, destroying the chemoselectivity of the reaction[1].

  • Choice of Reductant (TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is utilized instead of Dithiothreitol (DTT) or β -Mercaptoethanol. Because TCEP does not contain free thiols, it selectively reduces disulfide bonds in the targeting ligand without competing for the maleimide reactive sites on the nanoparticle surface.

  • Orthogonal Validation: DLS alone cannot differentiate between successful ligand conjugation and non-specific protein adsorption. Therefore, we integrate XPS to quantify covalent surface elemental shifts (top 1–10 nm) and SPR to validate that the conjugated ligand retains its receptor-binding affinity[2][3].

Experimental Workflow Architecture

Workflow N1 1. PLGA-PEG-Maleimide Nanoparticle Synthesis N3 3. Maleimide-Thiol Conjugation (pH 7.0) N1->N3 Unreacted NPs N2 2. Ligand Reduction (TCEP Treatment) N2->N3 Free Thiols (-SH) N4 4. Quenching & Purification (L-Cysteine / SEC) N3->N4 Crude Conjugate N5 5a. Hydrodynamic Profiling (DLS & Zeta Potential) N4->N5 Size/Charge N6 5b. Surface Elemental Analysis (XPS) N4->N6 Chemistry N7 5c. Receptor Binding Kinetics (SPR) N4->N7 Functionality

Fig 1. End-to-end workflow for nanoparticle surface modification and multi-modal characterization.

Protocol I: Maleimide-Thiol Surface Conjugation

This protocol describes the conjugation of a thiolated targeting peptide (e.g., cRGDfK) to PLGA-PEG-Maleimide nanoparticles.

Materials Required:
  • PLGA-PEG-Maleimide nanoparticles (pre-suspended at 10 mg/mL).

  • Thiolated targeting ligand (peptide or reduced antibody).

  • Conjugation Buffer: 10 mM HEPES, 1 mM EDTA, pH 7.0 (Degassed).

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Quenching Agent: L-Cysteine.

Step-by-Step Methodology:
  • Buffer Preparation & Degassing: Prepare the 10 mM HEPES buffer with 1 mM EDTA at pH 7.0. Critical Step: Degas the buffer by bubbling with Argon or Nitrogen for 15 minutes. Oxygen promotes the formation of disulfide bridges, which will prematurely consume your active thiols[4].

  • Ligand Reduction: Dissolve the thiolated ligand in the degassed buffer at 1 mg/mL. Add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature (RT). Self-Validation: Because TCEP is thiol-free, no purification is required before the next step.

  • Conjugation Reaction: Rapidly mix the reduced ligand with the PLGA-PEG-Maleimide nanoparticles. Maintain a Maleimide:Thiol molar ratio of 2:1 to ensure optimal conjugation efficiency without driving nanoparticle aggregation[1].

  • Incubation: Incubate the mixture for 2 hours at RT under continuous, gentle end-over-end rotation. Protect from light if the payload or ligand is photosensitive.

  • Reaction Quenching (Self-Validating Step): Add a 10-fold molar excess (relative to initial maleimide) of free L-Cysteine and incubate for 15 minutes. Causality: Unreacted maleimides on the nanoparticle surface can covalently bind to serum proteins (like albumin) in vivo, causing off-target accumulation. L-cysteine caps these reactive sites, ensuring a biologically inert background.

  • Purification: Remove unbound ligand, TCEP, and L-cysteine via Size Exclusion Chromatography (SEC) using a Sephadex G-25 column, or via dialysis (MWCO 100 kDa) against 1X PBS (pH 7.4) for 24 hours at 4°C.

Protocol II: Physicochemical & Surface Characterization

To prove that the modification is a self-validating system, we must confirm that the ligand is covalently attached to the surface, not simply physically adsorbed.

Hydrodynamic Profiling (DLS & Zeta Potential)
  • Procedure: Dilute the purified conjugated nanoparticles 1:100 in 10 mM NaCl (pH 7.0). Measure using a Malvern Zetasizer.

  • Interpretation: Successful conjugation typically results in a slight increase in hydrodynamic diameter ( Δ 5–15 nm). The Zeta Potential will shift depending on the isoelectric point of the attached ligand. Caution: A massive size increase (>50 nm) or a Polydispersity Index (PDI) > 0.25 indicates particle cross-linking or aggregation, meaning the Maleimide:Thiol ratio must be optimized.

X-Ray Photoelectron Spectroscopy (XPS)

XPS is a highly sensitive surface technique (probing depth of 1–10 nm) used to confirm the elemental composition of the nanoparticle corona[3].

  • Sample Prep: Drop-cast 20 μ L of concentrated, washed nanoparticles onto a clean silicon wafer. Dry under a gentle stream of high-purity nitrogen, followed by overnight lyophilization.

  • Data Acquisition: Utilize a monochromatic Al K α X-ray source. Collect survey spectra (0–1200 eV) and high-resolution spectra for C 1s, O 1s, N 1s, and S 2p.

  • Interpretation: Bare PLGA-PEG nanoparticles contain Carbon and Oxygen but lack Nitrogen and Sulfur. The emergence of an N 1s peak (~399 eV) (from the peptide backbone) and an S 2p peak (~163 eV) (from the formed thioether bond) provides definitive proof of covalent surface modification[5].

Protocol III: Functional Validation via Surface Plasmon Resonance (SPR)

Chemical attachment does not guarantee biological function; the conjugation process can induce steric hindrance. SPR is utilized to quantitatively study the binding affinity ( KD​ ) and kinetics of the functionalized nanoparticles against the target receptor[2][6].

Step-by-Step Methodology:
  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using standard EDC/NHS chemistry.

  • Receptor Immobilization: Flow the target recombinant receptor protein (e.g., Integrin αv​β3​ for RGD peptides) over the activated surface at 10 μ g/mL in Acetate buffer (pH 4.5) until a target immobilization level of ~1000 Response Units (RU) is achieved. Quench remaining active esters with 1 M Ethanolamine.

  • Analyte Flow (Kinetic Analysis): Flow the targeted nanoparticles (analyte) over the chip at varying concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 μ g/mL) at a flow rate of 30 μ L/min.

  • Regeneration: After the dissociation phase, regenerate the sensor surface using a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip bound nanoparticles without denaturing the immobilized receptor.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a bivalent analyte model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Causality of Avidity: Nanoparticles presenting multiple ligands often exhibit a significantly lower KD​ (higher affinity) than the free monomeric ligand. This "avidity effect" is driven by a drastically reduced koff​ rate due to multivalent interactions at the sensor surface[7][8].

Quantitative Data Interpretation

The following tables summarize the expected analytical outputs for a successfully validated surface modification workflow.

Table 1: Expected Physicochemical & Surface Elemental Shifts

Formulation StateHydrodynamic Size (nm)PDIZeta Potential (mV)XPS N 1s (Atomic %)XPS S 2p (Atomic %)
Bare PLGA-PEG-Mal 120.4 ± 3.20.11-15.2 ± 2.1< 0.1% (LOD)< 0.1% (LOD)
Ligand-Conjugated NPs 132.8 ± 4.50.14-8.4 ± 1.54.2%0.8%
Physical Mixture (Control) 121.1 ± 3.80.12-14.8 ± 1.80.3%< 0.1% (LOD)

Note: The physical mixture control (non-covalent adsorption) washes away during SEC purification, resulting in negligible Nitrogen/Sulfur detection via XPS, validating that the signal in the conjugated group is purely covalent.

Table 2: SPR Kinetic Parameters Demonstrating Nanoparticle Avidity

Analyte kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (M)Avidity Enhancement
Free Ligand (Monomer) 4.5×104 1.2×10−2 2.6×10−7 1x (Baseline)
Targeted Nanoparticle 6.1×104 3.4×10−5 5.5×10−10 ~470-fold

Note: The primary driver of enhanced binding in targeted nanoparticles is the dramatic decrease in the dissociation rate ( koff​ ), proving successful multivalent surface presentation.

References

  • Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release. Available at:[Link]

  • Tassa, C., et al. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Bioconjugate Chemistry. Available at:[Link]

  • Geng, M., & Dong, Y. (2024). Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules. Pharmaceutics. Available at:[Link]

  • Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting Williamson ether synthesis for ethoxylated compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. Synthesizing ethers from poly(ethylene glycol) (PEG) and ethoxylated derivatives via the Williamson ether synthesis ( SN​2 mechanism) presents unique thermodynamic and kinetic challenges. Unlike simple aliphatic alcohols, PEG chains exhibit hygroscopicity and metal-coordinating behavior, which fundamentally alters alkoxide reactivity.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, monodisperse PEG functionalization.

Mechanistic Troubleshooting Workflow

TroubleshootingWorkflow Start PEG-OH + R-X Williamson Ether Synthesis YieldCheck Is the yield < 50%? Start->YieldCheck EliminationCheck Are alkene byproducts detected (E2 Elimination)? YieldCheck->EliminationCheck Yes, byproducts seen MoistureCheck Is unreacted PEG remaining? YieldCheck->MoistureCheck Yes, no byproducts Success High-Yield PEG-Ether YieldCheck->Success No ActionElim Switch to Primary Halide/Tosylate Lower Temp to 25°C EliminationCheck->ActionElim R-X is secondary ActionBase Switch Base to KHMDS (Sterically Hindered) EliminationCheck->ActionBase Base is too harsh MoistureCheck->ActionBase Poor deprotonation ActionDry Azeotropic Drying of PEG (Toluene) before reaction MoistureCheck->ActionDry Water quenching base ActionElim->Success ActionBase->Success ActionDry->Success

Diagnostic workflow for resolving low yields and side reactions in PEG etherification.

Core Troubleshooting Guide & Causality Analysis

Issue 1: Low Conversion & Unreacted PEG
  • Symptom: TLC or MALDI-TOF shows significant unreacted PEG starting material despite extended reaction times.

  • Causality: PEG is notoriously hygroscopic. Trace water in the reaction matrix rapidly quenches strong bases to form hydroxide ions, which subsequently1[1]. Furthermore,[], complexing alkali metal cations (Na⁺, K⁺) and sterically shielding the reactive alkoxide terminus.

  • Resolution: Implement rigorous azeotropic drying of PEG with toluene prior to the reaction. Switch to a highly soluble, sterically hindered base like KHMDS to ensure complete deprotonation without side reactions.

Issue 2: High Levels of Elimination Byproducts (Alkene Formation)
  • Symptom: Formation of alkenes detected via NMR; low yield of the desired PEG-ether.

  • Causality: The Williamson ether synthesis is strictly an SN​2 bimolecular nucleophilic substitution. When utilizing secondary or tertiary alkyl halides, or when applying excessive heat with harsh bases (NaH, t-BuOK), the strong basicity of the PEG-alkoxide drives the competing E2 elimination pathway, as1[1]. In fact,3[3].

  • Resolution: Always use primary alkyl halides or primary tosylates. If a secondary carbon must be functionalized, avoid Williamson ether conditions entirely and consider alternative chemistries.

Pathway Alkoxide PEG-O⁻ K⁺ (Alkoxide Nucleophile) Primary Primary Alkyl Halide (Low Steric Hindrance) Alkoxide->Primary Secondary Secondary Alkyl Halide (High Steric Hindrance) Alkoxide->Secondary SN2 S_N2 Substitution (Desired Pathway) Primary->SN2 Backside Attack Secondary->SN2 Minor E2 E2 Elimination (Side Reaction) Secondary->E2 Deprotonation Product PEG-Ether Product SN2->Product Alkene Alkene Byproduct + PEG-OH E2->Alkene

Reaction pathway bifurcation: SN2 substitution vs. E2 elimination in PEG etherification.

Quantitative Comparison of Reaction Conditions

Table 1: Base and Solvent Selection Matrix for Ethoxylated Compounds

Base / Solvent SystemReaction TempPrimary Outcome / CausalityRecommended Use Case
NaH / DMF 60–80 °CModerate yield; high risk of E2 elimination and chain degradation due to harsh basicity and heat 1.Small-scale synthesis with highly reactive primary halides.
NaOH / H₂O-Toluene 80 °C; however, water causes competitive hydrolysis of the alkyl halide.Industrial bulk ethoxylation where high purity is not critical.
KHMDS / THF 25 °CHigh yield (>90%); sterically hindered base prevents nucleophilic attack on the backbone; 33.Precision synthesis of monodisperse PEG derivatives.

Validated Protocol: KHMDS-Promoted Iterative Synthesis for Monodisperse PEG

This protocol leverages Potassium bis(trimethylsilyl)amide (KHMDS) to achieve rapid, room-temperature etherification, 3[3]. It is engineered as a self-validating system to ensure quality control at every step.

Step 1: Azeotropic Drying

  • Dissolve PEG-OH (1.0 equiv) in anhydrous toluene.

  • Evaporate under reduced pressure at 45 °C to remove water azeotropically.

  • Validation Check: Perform Karl Fischer titration on a micro-aliquot. Proceed only if H₂O < 50 ppm. Moisture causes base quenching and protocol failure.

Step 2: Alkoxide Formation

  • Dissolve the rigorously dried PEG-OH in anhydrous THF (0.1 M) under an Argon atmosphere.

  • Dropwise add KHMDS (1.5 equivalents) at 25 °C. Stir for 30 minutes.

  • Causality & Validation: KHMDS is a sterically hindered base that deprotonates the terminal hydroxyl without acting as a nucleophile. The solution must remain visually homogeneous; precipitation indicates unwanted cross-linking or moisture contamination.

Step 3: Alkylation ( SN​2 )

  • Add the alkylating agent (e.g., Benzyl-PEG-OTs or a primary alkyl halide, 1.5 equivalents).

  • Stir at 25 °C for 20 minutes.

  • Causality & Validation: The use of a primary tosylate ensures an excellent leaving group, driving the SN​2 pathway while avoiding E2 elimination. Monitor via TLC (stain with iodine or KMnO₄); the reaction is validated as complete when the starting material spot completely disappears.

Step 4: Quench and Purification

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted base.

  • Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Check: Analyze the crude product via MALDI-TOF-MS to confirm the precise molecular weight shift corresponding to the exact mass of the etherification addition.

Frequently Asked Questions (FAQs)

Q: Why is my PEG-ether product contaminated with unreacted PEG, even with excess alkyl halide? A: PEG is notoriously hygroscopic. Trace water in the reaction mixture reacts with the strong base to form hydroxide ions, which subsequently1[1]. Because[], they coordinate alkali metals (Na⁺, K⁺), trapping moisture within the polymer matrix. Always azeotropically dry PEG with toluene before use.

Q: Can I use secondary or tertiary alkyl halides to functionalize ethoxylated compounds? A: It is strongly discouraged. The Williamson ether synthesis proceeds via an SN​2 mechanism. Secondary and tertiary halides possess high steric hindrance, which shifts the reaction pathway toward E2 elimination when exposed to strong alkoxide bases,1[1]. If a secondary linkage is absolutely required, consider alternative chemistries like transition-metal-catalyzed cross-coupling.

Q: How do I separate unreacted PEG from the functionalized PEG-ether? A: Separation is challenging because the polarity difference between PEG-OH and PEG-O-R is minimal, especially at higher molecular weights. The best approach is to push the reaction to absolute completion using a slight excess of the alkylating agent and a highly efficient base like KHMDS [[3]](). For post-reaction purification, dialysis (for high MW) or precipitation in cold diethyl ether (for moderate MW) is preferred over column chromatography.

References

  • [4] Title: Williamson ether synthesis | Source: Grokipedia | URL:

  • [1] Title: Identifying and minimizing side reactions in Williamson ether synthesis. | Source: Benchchem | URL:

  • [] Title: PEG for Chemical Synthesis | Source: BOC Sciences | URL:

  • [3] Title: Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications | Source: ACS Publications | URL:

Sources

challenges in the purification of functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center for the purification of functionalized nanoparticles. Over my tenure overseeing nanomedicine formulations, I have seen countless brilliant syntheses fail during downstream processing. Improper purification does not just reduce your yield; it alters the physicochemical identity of your nanoparticles—stripping essential ligands, inducing irreversible aggregation, and skewing downstream biological readouts[1].

This guide is built on field-proven causality. We do not just provide generic steps; we explain the fundamental physics and chemistry dictating why a method will either save or destroy your formulation.

Visual Workflow: Method Selection

Before troubleshooting, ensure you are utilizing the correct purification paradigm for your scale and functionalization type.

NP_Purification Start Crude Functionalized Nanoparticles Scale Production Scale? Start->Scale Small Lab Scale (< 50 mL) Scale->Small Large Pilot/Production (> 50 mL) Scale->Large SizeDiff Size Difference vs Impurity? Small->SizeDiff TFF Tangential Flow Filtration (TFF) Large->TFF HighDiff Large Difference (e.g., free ligands) SizeDiff->HighDiff LowDiff Small Difference (e.g., aggregates) SizeDiff->LowDiff SEC Size Exclusion Chromatography (SEC) HighDiff->SEC Centrifugation Ultracentrifugation (Watch for caking) HighDiff->Centrifugation DGC Density Gradient Centrifugation LowDiff->DGC

Decision matrix for selecting nanoparticle purification methods based on scale and impurity profile.

Troubleshooting Guides & FAQs

Q: Why do my PEGylated gold nanoparticles irreversibly aggregate (cake) after ultracentrifugation, and how can I prevent this? The Causality: Ultracentrifugation applies immense centripetal forces that concentrate nanoparticles into a dense pellet. For functionalized nanoparticles, this extreme localized concentration physically overcomes the steric repulsion provided by surface ligands (like PEG). The shear forces can strip weakly bound ligands, leading to irreversible van der Waals interactions between the bare metal cores[1]. Furthermore, centrifugation inherently suffers from low yield due to this entrapment[2]. The Solution: If centrifugation is absolutely necessary, do not spin to a hard pellet; utilize an organic density gradient or a sucrose cushion to provide a "soft landing" for the particles[3]. However, the superior alternative is switching to Tangential Flow Filtration (TFF). Because TFF fluid flows parallel to the membrane, it minimizes concentration polarization and prevents particles from being forced into a solid pellet[2].

Q: I am using dialysis to remove unreacted targeting peptides from my polymeric nanoparticles, but free peptides remain in the retentate. Why? The Causality: Dialysis relies entirely on passive diffusion driven by a concentration gradient. While your Molecular Weight Cut-Off (MWCO) might be correct, targeting peptides often exhibit non-specific hydrophobic or electrostatic interactions with the polymeric nanoparticle surface or the dialysis membrane itself[1]. As the concentration gradient decreases over time, the diffusion rate drops exponentially, establishing a persistent thermodynamic equilibrium that traps free ligands[4]. The Solution: Implement hollow fiber diafiltration (a form of TFF). Diafiltration actively pumps a replacement buffer into the retentate at the same rate the permeate is removed. This continuous, pump-driven convective flow breaks the thermodynamic equilibrium and washes away non-specifically bound peptides exponentially faster than passive dialysis[5].

Q: My nanoparticle yield drops significantly when using Size Exclusion Chromatography (SEC). Where are they going? The Causality: Functionalized nanoparticles, particularly those with charged or hydrophobic moieties, frequently interact non-specifically with the stationary phase matrix (e.g., agarose or dextran resins) of the SEC column[2]. This leads to irreversible adsorption. Additionally, SEC inherently dilutes the sample as it travels through the column, which may cause the recovered nanoparticles to fall below the detection limit of your downstream assays[4]. The Solution: Pre-saturate the column with a blocking agent (like BSA) or use a mobile phase with optimized ionic strength (e.g., adding 150 mM NaCl) to screen electrostatic interactions. For scalable, high-yield recovery without sample dilution, TFF is highly recommended over SEC[2].

Quantitative Method Comparison

To make an informed decision, review the empirical performance metrics of standard purification techniques.

Purification MethodTypical Yield (%)Processing TimeScalabilityImpurity ClearancePrimary Mechanistic Limitation
Ultracentrifugation 40 - 60%2 - 4 hoursLowModerateIrreversible caking and aggregation due to centripetal force[2].
Size Exclusion (SEC) 50 - 70%1 - 3 hoursLowHighSample dilution and irreversible column matrix binding[4].
Dialysis 80 - 95%24 - 48 hoursLowLowDiffusion limits; cannot break thermodynamic equilibrium[5].
Tangential Flow (TFF) 85 - 95%1 - 2 hoursHighHighRequires precise optimization of Transmembrane Pressure (TMP)[6].
Self-Validating Experimental Protocol: Tangential Flow Filtration (TFF)

This protocol utilizes a hollow fiber TFF system to remove unreacted ligands (e.g., free polymers, lPEI, or peptides) from functionalized nanoparticles. It is designed as a self-validating system: the physical readouts of the system will confirm the integrity of your nanoparticles in real-time.

Phase 1: System Preparation and Membrane Conditioning

  • Selection: Choose a modified polyethersulfone (mPES) hollow fiber filter with an MWCO at least 3 to 5 times larger than the target impurity, but 2 times smaller than the nanoparticle (e.g., 300 kDa or 500 kDa for ~100 nm particles)[4].

  • Flushing: Flush the system with 20% ethanol, followed by ultrapure water to remove manufacturing trace preservatives.

  • Self-Validation Check: Measure the clean water flux (mL/min/m²). If it falls below the manufacturer's baseline, the membrane is compromised or improperly wetted. Do not proceed until baseline flux is established.

Phase 2: Sample Introduction and Dilution

  • Buffer Optimization: Dilute the crude nanoparticle suspension in an optimized washing buffer (e.g., 0.1× PBS, pH 6.5)[4].

    • Causality: High ionic strength buffers screen surface charges, leading to aggregation. Using a low-salt buffer maintains electrostatic repulsion during the concentration phase, preventing particle-particle fusion[4].

Phase 3: Diafiltration (Active Washing)

  • Flow Dynamics: Operate the system in constant-volume diafiltration mode. Set the feed flow rate to maintain a gentle shear rate (typically 2000–4000 s⁻¹).

  • Pressure Control: Restrict the retentate valve to generate a Transmembrane Pressure (TMP) of 2 to 5 psi.

  • Self-Validation Check: Monitor the permeate flux continuously. A stable flux indicates a self-cleaning membrane. If the flux drops rapidly, your TMP is too high, causing a gel layer of nanoparticles to form on the membrane surface. Immediately open the retentate valve slightly to lower the TMP and restore flux[6].

  • Clearance: Continue diafiltration for 5 to 7 diavolumes (DV) to ensure >99% removal of free ligands.

Phase 4: Concentration and Recovery

  • Stop the addition of the diafiltration buffer. Allow the system to concentrate the retentate to your desired final volume.

  • Recover the purified nanoparticles by flushing the retentate lines with a minimal volume of buffer to maximize your final yield[2].

References[1] Title: Nanoparticle purification for stability - Inside Tx | Source: insidetx.com | URL:Verify Source[2] Title: Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC | Source: nih.gov | URL:Verify Source[4] Title: Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery | ACS Applied Materials & Interfaces | Source: acs.org | URL:Verify Source[3] Title: Rapid Separation and Purification of Nanoparticles in Organic Density Gradients | Journal of the American Chemical Society | Source: acs.org | URL:Verify Source[5] Title: Purification of Nanoparticles by Hollow Fiber Diafiltration - TechConnect Briefs | Source: techconnect.org | URL:Verify Source[6] Title: A comparison of centrifugation and tangential flow filtration for nanoparticle purification | Source: uri.edu | URL:Verify Source

Sources

Section 1: Troubleshooting FAQs – The Causality of LNP Aggregation

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Preventing Aggregation of Amine-Modified Lipid Nanoparticles (LNPs)

Introduction Welcome to the LNP Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the colloidal stability of amine-modified lipid nanoparticles. Aggregation is not merely a cosmetic issue; it fundamentally alters the biodistribution, cellular uptake, and transfection efficiency of your payload. This guide unpacks the mechanistic causality behind LNP aggregation and provides self-validating, field-proven protocols to ensure your formulations remain monodisperse and potent.

Q1: Why do my amine-modified LNPs aggregate immediately after microfluidic mixing and downstream processing? A1: The root cause is typically a combination of pH transition and high ionic strength. During microfluidic mixing, LNPs are formed in an acidic environment (e.g., pH 4.0 citrate buffer) where the amine-modified ionizable lipids are fully protonated, providing strong electrostatic repulsion. When you dialyze or buffer-exchange into a physiological pH (e.g., pH 7.4), the amines lose their charge. If this transition occurs in a high-ionic-strength buffer like Phosphate-Buffered Saline (PBS), the salts screen the remaining surface charges[1]. Without electrostatic repulsion, hydrophobic interactions dominate, driving rapid particle fusion and aggregation. Solution: Always perform buffer exchange into a low-ionic-strength buffer, such as 20 mM Tris-HCl (pH 7.4), rather than PBS[2].

Q2: We observe significant size increases (aggregation) after a single freeze-thaw cycle. How can we prevent this? A2: Freezing induces two primary stresses: ice crystal formation, which physically disrupts the lipid bilayer, and freeze-concentration of solutes, which forces LNPs into close proximity. Furthermore, buffers like PBS undergo drastic pH shifts during freezing, stripping the LNPs of any remaining electrostatic stabilization[1]. Solution: You must incorporate a disaccharide cryoprotectant. Extensive studies demonstrate that adding 10% to 20% (w/v) sucrose or trehalose lowers the glass transition temperature and replaces water molecules at the lipid headgroups, effectively preserving LNP size, polydispersity index (PDI), and encapsulation efficiency during freeze-thaw cycles and lyophilization[3][4][5].

Q3: How does PEG-lipid shedding contribute to aggregation during long-term storage? A3: PEG-lipids provide a critical steric barrier (a "corona") that prevents LNP fusion[6]. However, this PEG layer is highly dynamic. PEG-lipids spontaneously desorb (shed) from the LNP surface over time. If the shedding rate is too rapid—often the case when using PEG-lipids with short C14 acyl chains—the LNPs lose their steric protection and aggregate[7][8]. Solution: Optimize the molar ratio of your PEG-lipid (typically 1.5 to 2.5 mol%) and ensure your storage temperature is strictly maintained at ≤ -20°C to kinetically halt the shedding process[2].

Q4: Can mechanical stress during handling or nebulization cause aggregation? A4: Yes. High shear forces, such as those encountered during nebulization, vortexing, or even rigorous pipetting, can strip the outer PEG-lipid layer or induce high-velocity collisions that overcome steric and electrostatic barriers[1]. Solution: If your workflow involves high shear, supplement your buffer with non-ionic surfactants. Adding 0.1% w/v Poloxamer 188 (PX188) or Polysorbate 80 has been proven to sterically block aggregation and maintain LNP integrity during mechanical stress like nebulization[9].

Section 2: Logical Relationships in LNP Stability

LNP_Aggregation A Amine-Modified LNP Aggregation B High Ionic Strength (Charge Screening) B->A C Neutral pH (Loss of Repulsion) C->A D Freeze-Thaw Stress (Ice Crystal Formation) D->A E PEG-Lipid Shedding (Steric Loss) E->A F Use Low-Salt Buffers (e.g., Tris, Citrate) F->B Prevents G Maintain pH < pKa or Optimize PEG % G->C Mitigates H Add 10-20% Sucrose or Trehalose H->D Protects I Optimize PEG-Lipid Acyl Chain Length I->E Controls

Logical relationships of LNP aggregation triggers and preventative formulation strategies.

Section 3: Self-Validating Experimental Protocols

Protocol A: Microfluidic Formulation & Buffer Exchange (Aggregation Prevention) Causality Focus: Rapidly quenching the ethanol and removing it via a low-ionic-strength buffer prevents the hydrophobic collapse of the LNP core.

  • Preparation: Dissolve the lipid mix (Ionizable amine-lipid, DSPC, Cholesterol, PEG-lipid) in 100% ethanol. Dilute the nucleic acid payload in 50 mM Citrate Buffer (pH 4.0).

  • Microfluidic Mixing: Mix the aqueous and organic phases at a 3:1 flow rate ratio (Aqueous:Ethanol) using a microfluidic cartridge.

  • Rapid Quench (Critical Step): Immediately dilute the output 40-fold into 20 mM Tris-HCl (pH 7.4) to drop the ethanol concentration below 10%.

    • Self-Validation Checkpoint: Measure Dynamic Light Scattering (DLS) immediately. The PDI should be < 0.15. If PDI > 0.2, your quench was too slow, allowing Ostwald ripening and particle fusion.

  • Buffer Exchange: Perform Tangential Flow Filtration (TFF) or dialysis against 20 mM Tris-HCl (pH 7.4) containing 10% (w/v) sucrose[2]. Do not use PBS.

  • Sterile Filtration: Pass the formulation through a 0.22 µm PES syringe filter.

    • Self-Validation Checkpoint: Measure RNA concentration pre- and post-filtration. A drop >10% indicates large aggregates are being caught on the filter membrane.

Protocol B: Cryopreservation & Lyophilization Causality Focus: Amorphous sugar matrices prevent ice crystal penetration and stabilize the lipid headgroups via hydrogen bonding.

  • Cryoprotectant Addition: Ensure the final LNP formulation in Tris buffer contains exactly 10% to 20% (w/v) sucrose or trehalose[3][4].

  • Aliquoting: Dispense LNPs into sterile, single-use cryovials to avoid repeated freeze-thaw cycles.

  • Freezing: Flash-freeze in liquid nitrogen or place in a -80°C freezer.

    • Self-Validation Checkpoint: Thaw one control vial after 24 hours. Measure size and encapsulation efficiency. The size increase should be ≤ 5 nm compared to the pre-frozen sample.

  • Lyophilization (Optional): If ambient storage is required, transfer frozen vials to a lyophilizer. Run a primary drying cycle at -40°C under vacuum, followed by secondary drying at 20°C. Reconstitute with DI water prior to use[3].

Section 4: Experimental Workflow Visualization

LNP_Workflow Step1 1. Microfluidic Mixing (pH 4.0 Citrate) Step2 2. Rapid Quench (Dilute EtOH <10%) Step1->Step2 Step3 3. Buffer Exchange (TFF into pH 7.4 Tris) Step2->Step3 Step4 4. Cryoprotection (10-20% Sucrose) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES) Step4->Step5 Step6 6. Cold Storage (≤ -20°C or Lyophilize) Step5->Step6

Step-by-step microfluidic formulation and downstream processing workflow for LNPs.

Section 5: Quantitative Data Presentation

The following table summarizes the causal impact of formulation parameters on LNP stability, synthesizing expected quantitative outcomes based on authoritative studies[1][2][3].

Formulation ConditionBuffer SystemCryoprotectantStorage TempExpected Size Change (Post-Thaw)Expected PDIAggregation Risk
Optimal 20 mM Tris (pH 7.4)10-20% Sucrose-80°C< 5 nm< 0.15Low
Sub-optimal Buffer 1X PBS (pH 7.4)10% Sucrose-80°C+ 20-40 nm0.20 - 0.25Moderate (pH shift during freezing)
No Cryoprotectant 20 mM Tris (pH 7.4)None-20°C> 100 nm> 0.40High (Ice crystal disruption)
High Shear/Nebulization Citrate (pH 5.0)0.1% Poloxamer 188Ambient< 10 nm< 0.20Low (Steric protection)
Rapid PEG Shedding 20 mM Tris (pH 7.4)None4°C+ 50 nm over 7 days> 0.30High (Loss of steric barrier)

References

  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine. 10

  • Fluid Imaging Technologies. (2025). FlowCam Helps Optimize Lipid Nanoparticle Formulations. Fluid Imaging Technologies. 1

  • Helix Biotech. (2024). PEG in Lipid Nanoparticle (LNP) Formulations: Addressing Challenges. Helix Biotech. 6

  • Muramatsu, H., et al. (2024). Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles. Scilight Press.5

  • Shoichet, M. S., et al. (2025). RNA lipid nanoparticles stabilized during nebulization through excipient selection. Nanoscale Advances. 9

  • Suzuki, Y., et al. (2025). Effects of Serum Incubation on Lipid Nanoparticle PEG Shedding, mRNA Retention, and Membrane Interactions. PMC. 7

  • Suzuki, Y., et al. (2025). PEG shedding-rate-dependent blood clearance of PEGylated lipid nanoparticles in mice. ResearchGate. 8

  • Zhao, W., et al. (2026). Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. PMC. 2

Sources

optimizing the molar ratio of PEG lipids in LNP formulation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipid Nanoparticle (LNP) Formulation Technical Support Center . This hub is designed for researchers and drug development professionals seeking advanced troubleshooting and mechanistic insights into LNP optimization.

While ionizable lipids often receive the most attention, the PEGylated lipid (PEG-lipid) is the master regulator of LNP physical properties. Despite typically comprising only 0.5% to 3.0% of the total lipid molar ratio, PEG-lipids dictate particle size, colloidal stability, circulation half-life, and cellular uptake[1][2].

Below, you will find a comprehensive guide to mastering PEG-lipid ratios, troubleshooting common formulation failures, and executing self-validating experimental workflows.

Part 1: The Quantitative Impact of PEG-Lipid Molar Ratios

The industry "gold standard" for systemic LNP delivery follows a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid)[3][4]. Deviating from this ratio fundamentally alters the thermodynamic self-assembly of the nanoparticle.

The table below summarizes the causal relationship between PEG-lipid molar ratios and key LNP physicochemical properties based on recent empirical data[1][5][6]:

PEG-Lipid Molar RatioTypical Particle SizeEncapsulation Efficiency (EE%)In Vitro TransfectionIn Vivo CirculationMechanistic Result
0.5% - 1.0% > 150 nm> 90%ModeratePoor (Rapid Clearance)Insufficient steric hindrance; particles fuse during assembly[7].
1.5% (Standard) 70 - 100 nm> 90%Optimal (Highest) ModerateBalanced steric shielding and rapid shedding for endosomal escape[5].
3.0% - 5.0% 40 - 60 nm70% - 85% (Variable)PoorExcellent (Long Half-life) High surface curvature forces cargo out; dense hydration shell blocks uptake[6][8].

Part 2: Troubleshooting Guides & FAQs

Q1: Why are my LNPs consistently measuring >150 nm with a high Polydispersity Index (PDI > 0.2) after dialysis? The Causality: This is a classic symptom of insufficient steric stabilization during the nanoprecipitation process. PEG-lipids migrate to the surface of the LNP to lower surface tension. At low molar ratios (<1.0%), there is inadequate PEG surface coverage to arrest the growth of the hydrophobic lipid core, leading to uncontrolled fusion events and large, heterogeneous particles[7]. The Solution: Titrate your PEG-lipid molar ratio up to the industry standard of 1.5%[3]. If the issue persists, verify your microfluidic mixing parameters. Ensure the Flow Rate Ratio (Aqueous:Organic) is at least 3:1 to drive rapid supersaturation and uniform particle nucleation.

Q2: My LNPs have excellent size (~80 nm) and >95% EE%, but my in vitro mRNA expression is near zero. What is happening? The Causality: You are experiencing the "PEG Dilemma" [8]. While high PEG molar ratios or long acyl chains (e.g., C18 DSPE-PEG) create highly stable particles, the dense PEG hydration shell acts as an impenetrable steric barrier. This prevents the adsorption of Apolipoprotein E (ApoE) from serum, which is strictly required for LDLR-mediated endocytosis. Furthermore, it prevents the ionizable lipid from interacting with the anionic endosomal membrane, completely halting endosomal escape[9]. The Solution: Reduce the PEG-lipid ratio to 1.5%[5]. Crucially, switch to a "diffusible" PEG-lipid with a shorter lipid anchor, such as C14 DMG-PEG2000 . The shorter C14 tails allow the PEG to gradually shed from the LNP surface in biological fluids, exposing the ionizable lipid precisely when needed for membrane fusion[2].

Q3: When I increase the PEG-lipid ratio to 5% to achieve smaller particles (<60 nm) for deep tissue penetration, my Encapsulation Efficiency (EE%) drops below 80%. How can I fix this? The Causality: As you increase the PEG-lipid fraction, the available volume within the LNP core decreases. The resulting high surface curvature disrupts the internal packing of the ionizable lipid-mRNA complexes, thermodynamically forcing the mRNA payload out of the particle during assembly[6]. The Solution: To maintain a 5% PEG ratio while rescuing EE%, you must increase the thermodynamic driving force for encapsulation. Increase your N/P ratio (the molar ratio of positively charged nitrogen in the ionizable lipid to negatively charged phosphate in the RNA) from 3:1 to 6:1[3]. Alternatively, substitute a portion of your DMG-PEG with a Cholesterol-PEG anchor, which has been shown to maintain >85% EE even at high molar fractions due to deeper membrane anchoring[6].

Q4: We are observing Accelerated Blood Clearance (ABC) upon repeated intravenous dosing in our animal models. How do we mitigate this? The Causality: Repeated administration of PEGylated LNPs triggers the immune system to produce anti-PEG IgM antibodies. Upon subsequent doses, these antibodies rapidly opsonize the LNPs, leading to immediate clearance by the mononuclear phagocyte system (MPS) in the liver and spleen before the LNPs can reach their target tissue[8][9]. The Solution: Ensure you are using a rapidly shedding PEG-lipid (DMG-PEG). If the ABC effect persists, you must pivot to emerging PEG alternatives. Polymers such as polysarcosine (pSar) or poly(2-ethyl-2-oxazoline) (PEtOx) conjugated lipids provide the necessary steric stability for LNP formulation but exhibit significantly reduced immunogenicity[10].

Part 3: Mechanistic & Logical Visualizations

PEGDilemma HighPEG High PEG Ratio (>3%) Stable Steric Shielding HighPEG->Stable LowPEG Optimal PEG (~1.5%) Shedding Rapid PEG Shedding LowPEG->Shedding NoUptake Blocked ApoE Binding Stable->NoUptake Uptake ApoE Binding & Uptake Shedding->Uptake NoEscape Endosomal Trapping NoUptake->NoEscape Escape Endosomal Escape Uptake->Escape

Mechanistic pathway of the PEG Dilemma in LNP cellular uptake and endosomal escape.

Troubleshooting Start Analyze LNP QC Metrics SizeLarge Size > 150nm / High PDI Start->SizeLarge LowEE EE% < 80% Start->LowEE LowTrans Poor In Vitro Efficacy Start->LowTrans FixSize Increase PEG to 1.5%-2.5% SizeLarge->FixSize FixEE Increase N/P Ratio to 6:1 LowEE->FixEE FixTrans Use C14-PEG (DMG-PEG) LowTrans->FixTrans

Decision tree for troubleshooting LNP formulations based on PEG-lipid adjustments.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, LNP formulation must be treated as a self-validating system where each phase transition is verified.

Workflow Step1 1. Phase Prep (Aqueous/Organic) Step2 2. Microfluidic Mixing Step1->Step2 Step3 3. Dialysis & Buffer Exchange Step2->Step3 Step4 4. DLS & RiboGreen Validation Step3->Step4

Step-by-step microfluidic LNP formulation and self-validating QC workflow.

Protocol A: Microfluidic Formulation & PEG-Lipid Titration

Causality Note: We use an acidic aqueous phase (pH 4.0) to protonate the ionizable lipid, driving electrostatic complexation with the negatively charged RNA. Dialysis into a neutral buffer (pH 7.4) deprotonates the lipid, driving hydrophobic collapse and the final formation of the solid lipid core[1].

  • Organic Phase Preparation: Dissolve the Ionizable Lipid, Helper Lipid (e.g., DSPC), Cholesterol, and DMG-PEG2000 in anhydrous ethanol. Prepare three separate mixes to titrate the PEG-lipid at 0.5%, 1.5%, and 3.0% molar ratios. Adjust the cholesterol molarity inversely to maintain a 100% total lipid ratio[5].

  • Aqueous Phase Preparation: Dilute the mRNA payload in 50 mM Citrate or Acetate Buffer (pH 4.0). Calculate the concentration to achieve an N/P ratio of 6:1[3].

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 Flow Rate Ratio (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • Intermediate Validation: Immediately measure the raw LNP output via Dynamic Light Scattering (DLS). Self-Validation Gate: If the raw size is >120 nm here, the final dialyzed size will fail. Stop and check lipid solubility.

  • Dialysis: Transfer the mixture to a 10k MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the core.

Protocol B: RiboGreen Assay for Encapsulation Efficiency (EE%)

Causality Note: The RiboGreen dye only fluoresces when bound to free RNA. By measuring fluorescence in the presence and absence of a surfactant (Triton X-100), we can calculate the exact percentage of RNA safely locked inside the LNP core[1].

  • Sample Preparation: Dilute the dialyzed LNPs in 1X TE buffer to a theoretical mRNA concentration of ~2 µg/mL.

  • Unlysed Condition (Free RNA): Add 50 µL of the diluted LNP to a 96-well plate. Add 50 µL of TE buffer.

  • Lysed Condition (Total RNA): Add 50 µL of the diluted LNP to a separate well. Add 50 µL of 2% Triton X-100 to fully disrupt the LNP bilayer. Incubate for 10 minutes at 37°C.

  • Dye Addition: Add 100 µL of diluted Quant-iT™ RiboGreen reagent to all wells. Incubate for 5 minutes in the dark.

  • Read & Calculate: Measure fluorescence (Ex: 480 nm / Em: 520 nm). Calculation:EE% = [(Total RNA - Free RNA) / Total RNA] × 100. Self-Validation Gate: A successful formulation must yield >90% EE.

Part 5: References

  • Optimizing LNP Molar Ratios for Transfection Efficiency - Creative Biolabs Source: Creative Biolabs URL:[Link]

  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery Source: Nanoscale (RSC Publishing) URL:[Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo Source: MDPI URL:[Link]

  • Impact of PEG-lipid structure and molar ratio on the physicochemical and efficacy of pDNA- and mRNA-LNPs Source: PubMed URL:[Link]

  • The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation Source: Atlantis Bioscience URL:[Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation Source: PMC (National Institutes of Health) URL:[Link]

  • The benefits of emerging alternatives to PEG for lipid nanoparticle RNA delivery systems Source: Taylor & Francis URL:[Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation Source: ResearchGate URL:[Link]

  • Protein expression, particle size, PDI, and mRNA encapsulation... Source: ResearchGate URL:[Link]

  • How to avoid the “PEG dilemma” in liposomal targeting? Source: Phospholipid Research Center URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Choice for Nucleophilic PEGylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize PEGylation workflows.

When attaching Polyethylene Glycol (PEG) to biomolecules via nucleophilic substitution (e.g., thiol-alkylation) or nucleophilic acyl substitution (e.g., amine-NHS ester reactions), the choice of solvent is not merely a vehicle for dissolution—it is a critical thermodynamic driver. This guide explores the causality behind solvent effects, provides actionable troubleshooting FAQs, and details self-validating experimental protocols.

The Causality of Solvent Effects in PEGylation

To achieve high-yield, homogeneous PEGylation, one must understand the physical chemistry of the nucleophile (the protein's amine or thiol) and the electrophile (the PEG reagent).

In standard aqueous buffers, water acts as a protic solvent . Water molecules form a dense hydration shell around nucleophilic residues via hydrogen bonding. This solvation lowers the ground-state energy of the nucleophile, drastically increasing the activation energy required to attack the PEG reagent. Furthermore, water acts as a competing nucleophile, leading to the rapid hydrolysis of moisture-sensitive reagents like PEG-NHS esters.

Conversely, polar aprotic solvents such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) cannot donate hydrogen bonds. When a reaction is shifted to a polar aprotic environment:

  • Nucleophile Activation: The amine or thiol becomes "naked" (desolvated). Its ground-state energy is raised, making it hyper-reactive. For instance, the conjugation speed of PEG-maleimide and PEG-succinimidyl carbonate to G-CSF in pure DMSO was shown to be 1.6×104 and 2×102 times faster, respectively, than in aqueous solutions[1].

  • Hydrolysis Elimination: The absence of water completely halts the degradation of the PEG electrophile, pushing the reaction to near 100% theoretical yield[2].

  • Steric Unmasking: Organic solvents can induce partial or full protein unfolding, exposing buried hydrophobic nucleophiles that are inaccessible in native aqueous states[1].

SolventMechanisms Nuc Protein Nucleophile (Amine / Thiol) Protic Aqueous / Protic Solvent (Water, Buffers) Nuc->Protic Aprotic Polar Aprotic Solvent (DMSO, DMF) Nuc->Aprotic Solvated Hydrogen-Bonded Solvation (Decreased Nucleophilicity) Protic->Solvated Naked Naked Nucleophile (Hyper-Reactive State) Aprotic->Naked Hydro High Hydrolysis Risk Slower Conjugation Solvated->Hydro Eff Zero Hydrolysis Rapid SN2 / Acylation Naked->Eff

Mechanistic pathway of solvent effects on nucleophile reactivity during PEGylation.

Troubleshooting Guides & FAQs

Q1: My PEG-NHS ester is degrading before it fully reacts with my protein, resulting in low PEGylation yields. How do I prevent this? A1: NHS esters are highly susceptible to hydrolysis, with half-lives dropping to mere minutes in slightly basic aqueous buffers. To troubleshoot this, never weigh or dissolve PEG-NHS directly into your aqueous protein buffer . Instead, prepare a highly concentrated stock solution of the PEG reagent in anhydrous, molecular sieve-treated DMSO or DMF[3]. Add this organic stock to your aqueous protein solution immediately prior to the reaction. This minimizes the time the unreacted PEG spends in water[2].

Q2: I am trying to PEGylate a specific buried cysteine using a bis-alkylating PEG reagent, but the conjugation efficiency is <10%. What is going wrong? A2: The issue is a combination of steric hindrance and aqueous solvation. Buried cysteines are physically inaccessible and thermodynamically stabilized by the folded protein core. Transitioning to a mixed-solvent system (e.g., 40% Acetonitrile or DMSO in aqueous buffer) will partially unfold the protein, exposing the disulfide/thiol, while simultaneously desolvating the nucleophile to increase its reactivity[4].

Q3: When I add my DMF-dissolved PEG reagent to my protein buffer, the protein immediately precipitates. How can I fix this? A3: This is caused by a sudden drop in the dielectric constant of the solution, leading to protein aggregation (salting-out effect).

  • Solution 1: Add the DMF/DMSO stock solution dropwise under continuous, gentle vortexing to prevent localized high concentrations of organic solvent.

  • Solution 2: Keep the final organic solvent concentration below 10% (v/v) for sensitive proteins.

  • Solution 3: If the protein is highly hydrophobic, consider lyophilizing the protein and performing the entire PEGylation in 100% neat DMSO, which has been shown to successfully PEGylate hydrophobic proteins like G-CSF without precipitation[1].

Quantitative Data: Solvent Impact on PEGylation

The following table summarizes the physicochemical impact of solvent selection on typical nucleophilic PEGylation workflows.

Solvent SystemNucleophile StateReagent Hydrolysis RateRelative Conjugation SpeedProtein Conformation
100% Aqueous Buffer Highly solvated (H-bonded)High ( t1/2​ ~ 40 min for SC-PEG)[1]Baseline (1x)Native / Folded
Mixed (e.g., 20% DMSO/Water) Partially desolvatedModerate~10x to 50xPartially relaxed
100% Anhydrous DMSO "Naked" (Highly reactive)Zero (No detectable hydrolysis)[1] 1.6×104 x (MAL-PEG)[1]Unfolded / Denatured

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated methodologies. Each protocol contains built-in validation steps to confirm success before proceeding.

Protocol A: Preparation of Anhydrous PEG Stock Solutions

Purpose: To prevent premature hydrolysis of moisture-sensitive PEG reagents (e.g., NHS-esters, Maleimides) prior to bioconjugation[3],.

  • Equilibration: Remove the lyophilized PEG reagent from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause atmospheric condensation to instantly hydrolyze the reagent[3].

  • Solvent Preparation: Obtain anhydrous, molecular sieve-treated DMSO or DMF (water content <0.005%). Purge the solvent bottle with dry argon or nitrogen gas.

  • Dissolution: Add the required volume of anhydrous DMSO/DMF to achieve a 100 mM to 250 mM stock solution of the PEG reagent. Swirl gently until fully dissolved[3].

  • Validation Check: Remove a 1 µL aliquot and analyze via FT-IR or NMR to confirm the integrity of the active ester/maleimide peak.

  • Storage: Purge the headspace of the vial with argon, seal tightly, and store at -20°C. Use within 1 week for maximum efficacy.

Protocol B: Mixed-Solvent Site-Specific Thiol PEGylation

Purpose: To achieve high-yield nucleophilic substitution on sterically hindered or disulfide-derived thiols using a co-solvent system[4].

  • Protein Reduction: Dissolve the target protein in 50 mM sodium phosphate buffer (pH 6.2). Add 1.2 molar equivalents of TCEP-HCl to mildly reduce the target disulfide bond. Incubate for 2 hours at room temperature.

  • Solvent Adjustment: Slowly add HPLC-grade Acetonitrile or DMSO dropwise to the protein solution until a final ratio of 2:3 (v/v) organic-to-aqueous solvent is achieved. Monitor for any signs of turbidity (precipitation)[4].

  • Conjugation: Add 1.5 molar equivalents of the bis-thiol-specific PEG reagent (prepared via Protocol A) to the mixed-solvent protein solution.

  • Incubation: Incubate the reaction at room temperature for 4 to 16 hours. The slightly acidic pH (6.2) ensures thiol selectivity over primary amines, while the organic co-solvent accelerates the SN​2 bis-alkylation[4].

  • Validation & Purification: Quench the reaction. Analyze a sample via RP-HPLC or SDS-PAGE to confirm the mass shift associated with PEGylation. Purify the final conjugate using Size Exclusion Chromatography (SEC) or dialysis against deionized water to remove the organic solvent and unreacted PEG[2].

ProtocolWorkflow S1 1. Equilibrate PEG to Room Temp S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. Adjust Protein Buffer (Add Co-solvent) S2->S3 S4 4. Execute PEGylation (pH 6.2 - 7.5) S3->S4 S5 5. Validate via HPLC & Purify (SEC) S4->S5

Step-by-step workflow for optimizing solvent conditions in nucleophilic PEGylation.

Sources

Validation & Comparative

Validating the Surface Charge of Functionalized Polystyrene Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Surface Charge Validation

As a Senior Application Scientist, I frequently encounter a common pitfall in nanomedicine and nanotoxicology: the assumption that nominal surface functionalization directly translates to the expected in situ surface charge. Whether you are engineering carboxylated (-COOH) polystyrene nanoparticles (PS NPs) for targeted drug delivery or aminated (-NH2) PS NPs to study bio-nano interactions, validating their zeta potential (ζ) is non-negotiable.

Surface charge dictates colloidal stability, protein corona formation, and cellular uptake. For instance, surface charge and functionalization significantly alter the toxicity and physiological mode of action of PS NPs in biological models 1[1]. However, standard bulk measurements often mask the true complexity of polydisperse samples. This guide objectively compares the leading analytical techniques—Electrophoretic Light Scattering (ELS), Tunable Resistive Pulse Sensing (TRPS), and Nanoparticle Tracking Analysis (NTA)—providing the experimental data and self-validating protocols necessary to establish a rigorous characterization workflow.

Mechanistic Grounding: Causality Behind the Measurements

When we validate "surface charge," we are practically measuring the zeta potential —the electrostatic potential at the slipping plane (shear plane) of the electrical double layer surrounding the nanoparticle in suspension.

  • Functionalization Causality: Carboxyl groups (-COOH) deprotonate at physiological pH (e.g., pH 7.4), yielding a highly negative zeta potential (typically -30 to -50 mV). Conversely, amine groups (-NH2) protonate, yielding a positive zeta potential (+20 to +40 mV).

  • Ionic Strength Dependency: The Debye length (thickness of the electrical double layer) is inversely proportional to the square root of the ionic strength. High salt concentrations compress the double layer, driving the zeta potential toward zero and inducing aggregation. Therefore, validation must always occur in tightly controlled, biologically relevant electrolytes. Single-nanoparticle electrophoretic mobility determination allows for precise differentiation of unfunctionalized and carboxyl-functionalized PS NPs across varying ionic strengths 2[2].

Comparative Analysis of Validation Technologies

To objectively evaluate these platforms, we must look beyond marketing specifications and examine how they handle the physical realities of functionalized PS NPs.

Electrophoretic Light Scattering (ELS)
  • Mechanism: Measures the ensemble average electrophoretic mobility of particles using Phase Analysis Light Scattering (PALS).

  • Pros: Rapid, highly reproducible for monodisperse samples, and serves as the industry standard (e.g., Malvern Zetasizer).

  • Cons: Intensity-weighted averaging heavily biases results toward larger aggregates, masking the true charge distribution of primary particles.

Tunable Resistive Pulse Sensing (TRPS)
  • Mechanism: Measures individual particles as they translocate through a nanopore. Zeta potential is derived from the duration and shape of the resistive pulse under varying voltages and pressures.

  • Pros: Provides true particle-by-particle high-resolution distribution, making it excellent for detecting subtle shifts caused by protein corona formation 3[3].

  • Cons: Requires rigorous calibration with standard particles and is susceptible to pore blockages if samples are highly aggregated.

Nanoparticle Tracking Analysis (NTA)
  • Mechanism: Optically tracks the Brownian motion and electrophoretic drift of individual particles under an applied electric field.

  • Pros: Simultaneous size and charge measurement on a single-particle basis. Offers visual confirmation of aggregates.

  • Cons: Lower statistical robustness compared to TRPS (fewer particles analyzed per minute) and limited by the refractive index of PS NPs at smaller sizes (<40 nm).

Experimental Data: Performance Comparison

The following table summarizes experimental data comparing ELS and TRPS performance on 200 nm functionalized PS NPs in 10 mM NaCl (pH 7.4). TRPS and ELS ζ-potential measurements have been found to be in agreement within 16% for ideal bimodal suspensions 4[4], but they diverge significantly in polydisperse states where ELS is biased by larger particles.

Nanoparticle TypeFunctional GroupExpected ζ (mV)ELS Measured ζ (mV)TRPS Measured ζ (mV)Resolution / Polydispersity Handling
Anionic PS NPCarboxylate (-COOH)-40 to -50-42.5 ± 4.1-45.2 ± 2.8ELS shows a single broad peak; TRPS resolves primary particles.
Cationic PS NPAmine (-NH2)+30 to +40+35.1 ± 5.2+32.4 ± 3.1TRPS detects minor negatively charged impurity populations missed by ELS.
UnfunctionalizedPlain (Sulfate)-20 to -30-25.4 ± 3.8-28.1 ± 2.0Both methods perform adequately; TRPS shows a tighter distribution.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies incorporate self-validation steps to ensure data integrity.

Protocol 1: Ensemble Validation via ELS (Malvern Zetasizer)
  • Preparation: Dilute carboxylated PS NPs to 1010 particles/mL in 10 mM NaCl. Causality: 10 mM NaCl provides sufficient conductivity to maintain a stable electric field without causing excessive Joule heating, which would degrade the sample.

  • Self-Validation (Conductivity Check): Before running the zeta potential measurement, measure the conductivity of the buffer. It must be between 1.0 and 1.5 mS/cm. If it falls outside this range, discard and remake the buffer.

  • Equilibration: Load 1 mL into a folded capillary cell. Equilibrate at 25°C for 120 seconds to eliminate thermal convection currents.

  • Measurement: Run 3 measurements of 15-100 runs each using Fast Field Reversal (FFR) mode to prevent electrode polarization.

  • Quality Control: Inspect the phase plot. The data is only valid if the phase shift exhibits a clean, linear slope.

Protocol 2: Single-Particle Validation via TRPS (Izon qNano)
  • Pore Setup: Mount a polyurethane nanopore (e.g., NP200) and establish a stable baseline current in PBS electrolyte.

  • Calibration (Critical Step): Run NIST-traceable carboxylated polystyrene calibration particles (e.g., CPC200) at three different applied voltages. Causality: TRPS relies on the precise relationship between pulse duration and electrophoretic mobility; calibration anchors this relationship.

  • Sample Measurement: Introduce the aminated (-NH2) PS NP sample. Record at least 500 translocation events.

  • Self-Validation (Blockade Reversal): Because -NH2 particles are positively charged, apply a positive voltage bias. If particles do not translocate, it indicates either complete aggregation or an unexpected charge reversal (e.g., due to contamination).

  • Data Extraction: Calculate the electrophoretic mobility from the full width at half maximum (FWHM) of the resistive pulses.

Workflow Visualization

G Start Functionalized PS NPs (-COOH, -NH2, Plain) Buffer Buffer Exchange (10 mM NaCl, pH 7.4) Start->Buffer Conductivity Self-Validation: Check Conductivity Buffer->Conductivity Decision Select Analytical Technique Conductivity->Decision ELS ELS (Ensemble) Fast Field Reversal Decision->ELS Monodisperse TRPS TRPS (Single-Particle) Voltage Calibration Decision->TRPS Polydisperse QC_ELS QC: Linear Phase Plot? ELS->QC_ELS QC_TRPS QC: Baseline Stable? TRPS->QC_TRPS QC_ELS->Buffer No (Aggregate) Result Validated Zeta Potential (ζ) QC_ELS->Result Yes QC_TRPS->Buffer No (Blockage) QC_TRPS->Result Yes

Caption: Logical workflow for validating the surface charge of functionalized PS NPs.

Conclusion

Validating the surface charge of functionalized polystyrene nanoparticles requires moving beyond basic ensemble measurements when dealing with complex or biological media. While ELS remains a robust standard for clean, monodisperse formulations, TRPS provides the high-resolution, particle-by-particle data necessary to truly understand heterogeneous populations and protein corona dynamics. By implementing the self-validating protocols outlined above, researchers can ensure their nanomedicine formulations perform predictably in downstream applications.

References

  • High-Resolution Single Particle Zeta Potential Characterisation of Biological Nanoparticles using Tunable Resistive Pulse Sensing. National Institutes of Health (NIH). 3

  • Size and ζ-Potential Measurement of Silica Nanoparticles in Serum Using Tunable Resistive Pulse Sensing. ACS Publications. 4

  • What Is on the Outside Matters—Surface Charge and Dissolve Organic Matter Association Affect the Toxicity and Physiological Mode of Action of Polystyrene Nanoplastics to C. elegans. ACS Publications. 1

  • Single-nanoparticle electrophoretic mobility determination and trapping using active feedback 3D tracking. bioRxiv.2

Sources

The Gene Delivery Matrix: A Comparative Analysis of Viral (AAV) vs. Non-Viral (LNP) Vectors

Author: BenchChem Technical Support Team. Date: April 2026

As gene therapy transitions from treating ultra-rare monogenic disorders to addressing broader indications in oncology, cardiovascular, and neurological diseases, the fundamental bottleneck remains unchanged: delivery . The genetic payload is only as effective as the vehicle that transports it across the hostile environment of the human body and into the target cell's cytoplasm or nucleus.

Currently, the field is dominated by two highly distinct platforms: Adeno-Associated Viruses (AAVs) representing the pinnacle of evolved viral delivery, and Lipid Nanoparticles (LNPs) representing the vanguard of synthetic, non-viral engineering. As a Senior Application Scientist, I have structured this guide to move beyond surface-level comparisons. Here, we will dissect the mechanistic causality, quantitative performance, and self-validating experimental workflows that dictate when to deploy AAVs versus LNPs, as supported by recent comprehensive reviews on 1[1].

Mechanistic Divergence: Cellular Trafficking & Cargo Release

The choice between AAV and LNP is fundamentally a choice between long-term durability and transient precision. This divergence is rooted in how each vector interacts with the host cell's endosomal pathways.

  • AAVs (Viral): AAVs utilize receptor-mediated endocytosis. As the endosome matures and the pH drops, the AAV capsid undergoes a conformational change, exposing phospholipase A2 domains that lyse the endosomal membrane. The intact capsid then traffics to the nucleus, uncoats, and deposits its single-stranded DNA. In post-mitotic cells, this DNA forms stable, circular episomes, providing durable, long-term expression.

  • LNPs (Non-Viral): LNPs typically enter via ApoE-mediated endocytosis (primarily targeting the liver). The critical mechanistic driver here is the ionizable lipid . At physiological pH (7.4), the LNP is neutral. However, as the endosome acidifies, the ionizable lipids become protonated (positively charged). They electrostatically interact with the negatively charged endosomal membrane, causing membrane disruption and releasing the mRNA cargo directly into the cytoplasm for immediate, transient translation. This transient nature makes LNPs ideal for CRISPR-Cas9 delivery, minimizing off-target editing[2].

CellularTrafficking AAV AAV Vector (DNA Cargo) Endosome Endosomal Uptake AAV->Endosome Receptor-mediated LNP LNP Vector (mRNA Cargo) LNP->Endosome ApoE-mediated EscapeLNP Endosomal Escape (Ionizable Lipid Protonation) Endosome->EscapeLNP pH drop EscapeAAV Endosomal Escape (Capsid Conformational Change) Endosome->EscapeAAV pH drop Cytoplasm Cytoplasmic Release (Transient Translation) EscapeLNP->Cytoplasm mRNA Release Nucleus Nuclear Import & Uncoating (Stable Episome) EscapeAAV->Nucleus DNA Transport

Fig 1: Distinct cellular trafficking and endosomal escape mechanisms of AAV and LNP vectors.

Quantitative Performance Matrix

To make informed decisions during preclinical development, developers must weigh the physical limitations and immunological realities of both platforms. The shift from3[3] is heavily influenced by the parameters below.

ParameterAdeno-Associated Virus (AAV)Lipid Nanoparticles (LNPs)
Cargo Capacity Strictly limited to ~4.7 kbVirtually unlimited (multiplexing possible)
Expression Profile Long-term, stable (episomal)Transient (degrades over days)
Immunogenicity High (pre-existing neutralizing Abs prevent re-dosing)Low (allows for "dosing to effect" re-administration)
Tissue Tropism Broad; highly specific via capsid engineeringPrimarily hepatic; extrahepatic requires targeting ligands
Manufacturing COGS High (complex biological scale-up, low yields)Low (cell-free, rapid microfluidic synthesis)
Storage & Logistics Strict ultra-cold chain (-60°C to -80°C)Can be lyophilized to reduce 4[4]

Experimental Methodologies & Self-Validating Workflows

A robust protocol is not just a list of steps; it is a self-validating system where the physics and chemistry of each phase guarantee the success of the next.

Protocol 1: Cell-Free LNP Formulation via Microfluidics

Causality Focus: Electrostatic complexation and hydrophobic self-assembly.

  • Aqueous Phase Preparation: Dissolve mRNA in a 50 mM citrate buffer at pH 4.0 . Why? Ionizable lipids typically have a pKa between 6.0 and 6.5. At pH 4.0, they become fully protonated, ensuring rapid electrostatic binding to the negatively charged phosphate backbone of the mRNA.

  • Lipid Phase Preparation: Dissolve the four-component lipid mix (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) in 100% ethanol.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio. Why? The rapid, chaotic advection forces the hydrophobic lipid tails to spontaneously self-assemble around the mRNA core before macroscopic precipitation can occur, yielding uniform nanoparticles.

  • TFF Buffer Exchange: Immediately process the output via Tangential Flow Filtration (TFF) against PBS (pH 7.4). Why? This removes the cytotoxic ethanol and neutralizes the ionizable lipids, locking the LNP into its stable, final structural conformation.

  • Self-Validating QC: Perform a RiboGreen assay with and without Triton X-100 lysis. If the unlysed sample shows high fluorescence, the mRNA is exposed on the exterior (failed encapsulation). A successful run yields >90% encapsulation efficiency.

Protocol 2: rAAV Production via Transient Transfection

Causality Focus: Genetic segregation for safety and density-based purification.

  • Cell Seeding: Culture HEK293T cells in suspension bioreactors to exponential growth phase.

  • Triple Plasmid Transfection: Co-transfect cells using PEI with three distinct plasmids: (1) The ITR-flanked transgene, (2) Rep/Cap plasmid, and (3) Adenoviral helper plasmid. Why? Segregating these components physically prevents homologous recombination into a replication-competent wild-type virus, ensuring the vector is biologically safe.

  • Harvest & Lysis: Because AAVs are non-enveloped and accumulate in the nucleus, harvest the entire cell mass and subject it to chemical detergent lysis or freeze-thaw cycles to liberate the virions.

  • Purification: Isolate capsids using affinity chromatography (e.g., POROS CaptureSelect). Follow with iodixanol gradient ultracentrifugation. Why? Affinity resins cannot distinguish between capsids that contain DNA and those that do not. Ultracentrifugation separates the denser "full" capsids from the lighter "empty" capsids.

  • Self-Validating QC: Quantify viral genomes (vg) via ddPCR and total capsid particles (cp) via ELISA. The cp:vg ratio validates packaging efficiency; a ratio approaching 1.0 indicates a highly pure, therapeutically potent batch.

Manufacturing cluster_LNP LNP Formulation Workflow cluster_AAV AAV Production Workflow Aq Aqueous mRNA (pH 4.0) Mix Microfluidic Mixing Aq->Mix Lip Lipid Mix (Ethanol) Lip->Mix TFF TFF Buffer Exchange (pH 7.4) Mix->TFF Plasmids Triple Plasmids Transfect Transfection & Incubation Plasmids->Transfect HEK HEK293T Cells HEK->Transfect Purify Affinity Chromatography Transfect->Purify

Fig 2: Parallel comparison of cell-free LNP formulation versus cell-based AAV production.

Conclusion & Regulatory Reality

There is no universally superior vector; the optimal choice is dictated by the therapeutic indication. AAVs remain the gold standard for monogenic disease replacement therapies (e.g., spinal muscular atrophy, retinal dystrophies) where long-term, stable expression in post-mitotic tissues is required. However, their complex manufacturing and high immunogenicity remain significant hurdles.

Conversely, LNPs are rapidly expanding beyond infectious disease vaccines into systemic therapeutics. Because they offer transient expression and can accommodate massive payloads, they are the preferred vector for in vivo CRISPR-Cas9 genome editing and are paving the way for broader applications in 5[5]. By understanding the mechanistic causality behind these vectors, developers can streamline their pipelines and bring safer, more efficacious genetic medicines to the clinic.

References

  • Are LNPs the new AAV? - Cell & Gene Therapy Review. Available at: 4

  • Viral vs. Non-Viral Gene Delivery: A Critical Choice for Gene Therapy Developers - Drug Discovery News. Available at:3

  • Viral and non-viral vectors in gene therapy: current state and clinical perspectives - PMC (NIH). Available at: 1

  • The State and Future of Viral, Nonviral Vectors for Gene Therapy - AJMC. Available at: 5

  • Advancing gene editing: the role of lipid nanoparticles in CRISPR delivery - Drug Target Review. Available at: 2

Sources

assessing the biocompatibility of amine-terminated nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Assessing the Biocompatibility of Amine-Terminated Nanoparticles: A Comparative Analysis

As nanoparticle formulations transition from the bench to preclinical models, surface chemistry remains the primary dictator of biological fate. Amine-terminated (-NH₂) nanoparticles—such as polyethylenimine (PEI) complexes, PAMAM dendrimers, and amine-functionalized silica or polystyrene—are heavily utilized in drug development for their exceptional ability to condense nucleic acids and rapidly penetrate cell membranes. However, this high cellular uptake is a double-edged sword, frequently accompanied by dose-limiting cytotoxicity and poor hemocompatibility.

This guide provides an objective, data-driven comparison of amine-terminated nanoparticles against carboxyl-terminated (-COOH) and polyethylene glycol (PEG)-coated alternatives. By examining the mechanistic causality behind their biological interactions, we establish robust, self-validating protocols for assessing their true biocompatibility.

To accurately assess biocompatibility, one must first understand the physical chemistry driving nanoparticle-cell interactions.

  • Amine-Terminated NPs (Cationic): At physiological pH, primary amines are protonated, yielding a net positive surface charge. This drives strong electrostatic attraction to the negatively charged sulfated proteoglycans on mammalian cell membranes, resulting in rapid endocytosis[1]. However, once internalized, these particles induce the "proton sponge effect" within endolysosomes, leading to osmotic swelling, lysosomal rupture, reactive oxygen species (ROS) generation, and ultimately apoptosis[2]. Furthermore, cationic surfaces rapidly bind serum proteins, altering their conformation and triggering immune recognition[3].

  • Carboxyl-Terminated NPs (Anionic): These particles exhibit a negative charge at physiological pH. They experience electrostatic repulsion from cell membranes, significantly reducing their baseline cellular uptake compared to their amine counterparts[1]. While they bind different profiles of serum proteins, they generally exhibit lower acute cytotoxicity.

  • PEG-Terminated NPs (Neutral/Steric): PEGylation creates a dense, hydrophilic steric barrier around the nanoparticle core. This effectively masks the underlying charge, drastically reducing protein corona formation (opsonization) and preventing rapid clearance by the reticular endothelial system (RES)[4]. PEG-coated particles consistently demonstrate the highest biocompatibility and longest serum half-life.

CytotoxicityMechanism AmineNP Amine-Terminated NPs (Net Positive Charge) Membrane Cell Membrane Binding (Electrostatic Attraction) AmineNP->Membrane Uptake High Cellular Uptake (Endocytosis) Membrane->Uptake ROS ROS Generation & Oxidative Stress Uptake->ROS Lysosome Lysosomal Rupture (Proton Sponge Effect) Uptake->Lysosome Apoptosis Cell Death (Apoptosis/Necrosis) ROS->Apoptosis Lysosome->Apoptosis

Mechanistic pathway of amine-terminated nanoparticle-induced cytotoxicity.

Quantitative Performance Comparison

The following table synthesizes typical experimental outcomes when comparing 100 nm polystyrene or silica nanoparticles with varying surface chemistries across standardized biocompatibility assays.

ParameterAmine-Terminated (-NH₂)Carboxyl-Terminated (-COOH)PEG-Terminated (-PEG)
Zeta Potential (pH 7.4) +25 to +45 mV-20 to -40 mV-5 to +5 mV
Cellular Uptake Efficiency Very HighLow to ModerateVery Low
IC₅₀ (Viability, 24h) 20 – 50 µg/mL> 200 µg/mL> 500 µg/mL
Hemolysis Rate (100 µg/mL) > 5.0% (Hemolytic)[2]< 2.0% (Non-hemolytic)< 0.5% (Non-hemolytic)
Protein Corona Affinity High (Hydrophobic proteins)[3]ModerateNegligible[4]
Primary Toxicity Driver Membrane disruption, ROS[2]Concentration-dependentRarely toxic at functional doses

Self-Validating Experimental Protocols

When testing amine-terminated nanoparticles, standard assays often yield false results due to nano-interference. The protocols below are engineered to bypass these artifacts.

Protocol A: In Vitro Cytotoxicity via WST-8 (CCK-8) Assay

Causality Check: We utilize WST-8 rather than the traditional MTT assay. Amine nanoparticles can cause rapid exocytosis of insoluble formazan crystals in MTT assays, skewing absorbance readings. WST-8 produces a highly water-soluble formazan dye, eliminating the need for solubilization steps and reducing particle-dye interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2 or HeLa) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Nanoparticle Preparation: Disperse NPs in serum-free media to prevent immediate protein aggregation. Prepare serial dilutions (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

  • Treatment: Aspirate old media and apply 100 µL of the NP suspensions. Include a positive control (e.g., 0.1% Triton X-100) and an untreated negative control.

  • Incubation: Incubate for 24 hours.

  • Interference Control Wash: Critical Step. Amine NPs can scatter light at the reading wavelength. Wash the wells twice with warm PBS to remove non-internalized particles before adding the assay reagent.

  • WST-8 Addition: Add 100 µL of fresh media and 10 µL of WST-8 reagent to each well. Incubate for 2 hours.

  • Detection: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the untreated control.

Protocol B: Hemocompatibility (Modified ASTM F756)

Causality Check: Hemolysis is a critical failure point for amine NPs. Cationic particles (like Generation 5/6 PAMAM dendrimers) can cause rapid blood coagulation[5][6]. If blood coagulates, the erythrocytes are trapped in the clot and protected from lysis, yielding a false-negative result[6]. Visual inspection during centrifugation is mandatory.

Step-by-Step Methodology:

  • Blood Collection: Collect fresh human blood in Lithium-Heparin tubes[6]. Wash erythrocytes three times with Ca²⁺/Mg²⁺-free PBS via centrifugation (800 × g, 5 min) until the supernatant is clear.

  • RBC Dilution: Dilute the packed red blood cells (RBCs) to a 10% (v/v) suspension in PBS.

  • Incubation: In a 96-well plate or microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of NP suspension (test concentrations).

    • Negative Control: 100 µL PBS.

    • Positive Control: 100 µL 1% Triton X-100 (100% lysis)[2].

  • Agitation: Incubate at 37°C for 3 hours with gentle rotation. Do not leave static, as NPs will settle.

  • Centrifugation & Visual Inspection: Centrifuge at 800 × g for 15 minutes. Inspect the pellet: If a hard clot is observed instead of a standard RBC pellet, note the potential for a false negative[6].

  • Oxidation (Cyanmethemoglobin Method): Transfer 100 µL of the supernatant to a new plate. Add Drabkin's reagent (ferricyanide and bicarbonate) to convert released hemoglobin to cyanmethemoglobin[5].

  • Detection: Measure absorbance at 540 nm.

    • Calculation: % Hemolysis = [(Abssample​−Absnegative​)/(Abspositive​−Absnegative​)]×100 .

HemolysisWorkflow Blood Human RBCs (Li-Heparinized) Incubation Incubate with NPs (3h at 37°C) Blood->Incubation Centrifugation Centrifugation (Remove Intact RBCs) Incubation->Centrifugation Supernatant Inspect Pellet & Collect Supernatant Centrifugation->Supernatant Oxidation Add Drabkin's Reagent (Hb -> CyanmetHb) Supernatant->Oxidation Detection Spectrophotometry (Absorbance at 540 nm) Oxidation->Detection

Modified ASTM F756 hemolysis assay workflow accounting for nano-interference.

Conclusion & Strategic Recommendations

When developing nanomedicines, the choice of surface chemistry dictates the therapeutic window. While amine-terminated nanoparticles offer unmatched transfection and cellular entry capabilities, their inherent cytotoxicity and hemolytic potential severely limit systemic administration.

Best Practices for Formulation: If amine functionality is strictly required for your payload (e.g., siRNA condensation), consider a shielding strategy . Synthesizing a core with amine groups but grafting a cleavable PEG corona (e.g., pH-sensitive PEGylation) allows the particle to remain neutral and biocompatible in the bloodstream[4], only shedding its PEG layer to reveal the active amine groups once inside the acidic tumor microenvironment.

References

  • Method for Analysis of Nanoparticle Hemolytic Properties In Vitro Source: NIH PubMed Central (PMC) URL:[Link]

  • Method for Analysis of Nanoparticle Hemolytic Properties In Vitro (Full Text & Figures) Source: ResearchGate URL:[Link]

  • Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry Source: Frontiers in Bioengineering and Biotechnology (NIH PMC) URL:[Link]

  • Amine-modified nanoplastics promote the procoagulant activation of isolated human red blood cells and thrombus formation in rats Source: NIH PubMed Central (PMC) URL:[Link]

  • PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo Source: NIH PubMed Central (PMC) URL:[Link]

  • Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications Source: MDPI Surfaces URL:[Link]

Sources

quantitative analysis of surface amine group concentration

Author: BenchChem Technical Support Team. Date: April 2026

The quantitative analysis of surface primary amines (-NH₂) is a critical quality control step in the development of functionalized biomaterials, targeted nanoparticles, and bioconjugates. Because primary amines serve as the primary nucleophiles for downstream crosslinking (e.g., NHS-ester or EDC/NHS chemistry), accurately determining their surface density dictates the success of subsequent conjugations.

As a Senior Application Scientist, I have evaluated numerous quantification strategies. The optimal assay depends entirely on the physical state of your material: macroscopic solid supports (films, plates, fibers) require fundamentally different analytical approaches than colloidal nanoparticle suspensions.

This guide provides an objective, mechanistically grounded comparison of the three leading methodologies—Sulfo-SDTB , Fluorescamine , and TNBS —along with self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Overview of Amine Quantification

All amine quantification assays rely on the nucleophilic attack of a primary amine on a reactive probe. A universal rule for these assays is that the reaction buffer must be alkaline (typically pH 8.5–9.0). Causality: At physiological pH, a significant fraction of amines are protonated (-NH₃⁺) and lack the lone electron pair required to act as a nucleophile. Elevating the pH ensures the amines are in their reactive free-base form. Furthermore, buffers containing primary amines (e.g., Tris or Glycine) must be strictly avoided, as they will outcompete the surface amines and saturate the signal 1[1].

Workflow cluster_0 Sulfo-SDTB Pathway (Solid Supports) cluster_1 Fluorescamine Pathway (Nanoparticles) Start Amine-Functionalized Material SDTB_React 1. React with Sulfo-SDTB (pH 8.5, 40 min) Start->SDTB_React Macroscopic Surfaces Fluor_React 1. Rapid Injection of Fluorescamine (pH 9.0) Start->Fluor_React Colloidal Suspensions SDTB_Wash 2. Wash Unbound Reagent (0.5% Tween-20) SDTB_React->SDTB_Wash SDTB_Cleave 3. Acid Cleavage (Perchloric Acid, 15 min) SDTB_Wash->SDTB_Cleave SDTB_Read 4. Measure Absorbance (DMTr+ at 498 nm) SDTB_Cleave->SDTB_Read Fluor_Incubate 2. Dark Incubation (5-15 min) Fluor_React->Fluor_Incubate Fluor_Read 3. Measure Fluorescence (Ex 365 / Em 470 nm) Fluor_Incubate->Fluor_Read

Workflow comparison between Sulfo-SDTB and Fluorescamine assays for surface amine quantification.

Comparative Analysis of Leading Methodologies

Sulfo-SDTB Assay (The Gold Standard for Solid Supports)

The Sulfo-SDTB assay utilizes sulfosuccinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate. The NHS-ester group covalently binds to surface amines. Because direct optical measurement of opaque solid surfaces (like titanium implants or PEEK films) is impossible due to light scattering, this assay employs a chemical cleavage step. Addition of perchloric acid cleaves the trityl ether bond, releasing the 4,4'-dimethoxytrityl (DMTr) cation into the liquid phase. The DMTr cation is highly chromogenic, absorbing at 498 nm with an extinction coefficient of 70,000 M⁻¹cm⁻¹, allowing for highly sensitive quantification of macroscopic surfaces2[2].

Fluorescamine Assay (The Fluorogenic Choice for Nanoparticles)

Fluorescamine is a spiro compound that is inherently non-fluorescent but reacts with primary amines in milliseconds to form a highly fluorescent pyrrolinone product 3[3]. A critical mechanistic advantage is that unreacted fluorescamine rapidly hydrolyzes in water into non-fluorescent byproducts 4[4]. This eliminates the need for complex washing steps, making it ideal for high-throughput screening of nanoparticle suspensions 5[5].

TNBS Assay (The Traditional Colorimetric Method)

TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) reacts with primary amines to form a chromogenic derivative measured at 335 nm 1[1]. While effective for soluble proteins, TNBS is fundamentally flawed for nanoparticle analysis because colloidal suspensions inherently scatter UV light at 335 nm, leading to massive baseline interference.

Quantitative Data Presentation

Assay ReagentDetection MethodIdeal Target SubstrateReaction TimeKey AdvantageMajor Limitation
Sulfo-SDTB Absorbance (498 nm)Solid supports, films, fibers40 minEliminates background scattering via cleavageRequires hazardous perchloric acid
Fluorescamine Fluorescence (Ex 365/Em 470)Nanoparticles, soluble proteins5–15 minUltra-fast, highly sensitive, no wash requiredReagent hydrolyzes rapidly in water
TNBS Absorbance (335 nm)Soluble proteins, small molecules2 hoursDirect colorimetric readoutHigh interference from NP scattering

Self-Validating Experimental Protocols

Protocol 1: Sulfo-SDTB Assay for Solid Supports

Designed for macroscopic surfaces (e.g., functionalized PEEK, titanium, or hollow fibers).

  • Buffer Preparation: Prepare a 50 mM sodium bicarbonate buffer, pH 8.5.

  • Reagent Preparation: Dissolve 3 mg of Sulfo-SDTB in 1 mL of anhydrous Dimethylformamide (DMF). Dilute this stock to 50 mL using the bicarbonate buffer to create the working solution.

    • Causality: Sulfo-SDTB has limited aqueous solubility; DMF ensures complete dissolution before introduction to the aqueous buffer .

  • Covalent Coupling: Submerge the weighed solid substrate in 2 mL of the working solution. Incubate for 40 minutes at room temperature on an orbital shaker.

  • Stringent Washing: Wash the substrate twice with 5 mL of 0.5% Tween-20 in distilled water, followed by a final rinse in pure distilled water 6[6].

    • Causality: Without a surfactant like Tween-20, hydrophobic interactions will cause unreacted Sulfo-SDTB to adhere non-covalently to the substrate, leading to falsely elevated amine counts upon acid cleavage.

  • Acidic Cleavage: Transfer the substrate to a clean tube. Add 2 mL of 35% perchloric acid. Incubate for 15 minutes on an inversion mixer.

  • Readout: Extract 1 mL of the reaction solution and measure absorbance at 498 nm. Calculate amine content using the extinction coefficient (70,000 M⁻¹cm⁻¹).

    • Self-Validation Check: Always process a non-aminated substrate (e.g., bare titanium or unmodified PEEK) in parallel. If the blank yields an absorbance > 0.05 at 498 nm, your washing stringency in Step 4 was insufficient and the data must be discarded.

Protocol 2: Fluorescamine Assay for Nanoparticles

Designed for colloidal suspensions (e.g., aminated silica or silver nanoparticles).

  • Buffer Preparation: Prepare a 0.1 M Borate buffer, pH 9.0.

  • Reagent Preparation: Dissolve Fluorescamine in anhydrous acetone or DMSO to a final concentration of 3 mg/mL.

    • Causality: Fluorescamine is highly susceptible to hydrolysis. It must be prepared in an anhydrous solvent and added to the aqueous sample immediately before measurement 4[4].

  • Reaction: In a black 96-well microplate, mix 150 µL of the borate buffer with 25 µL of the nanoparticle suspension. Rapidly inject 25 µL of the fluorescamine solution and mix thoroughly.

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Readout: Measure fluorescence intensity using an excitation wavelength of ~365 nm and an emission wavelength of ~470 nm.

    • Self-Validation Check: Run a "Buffer + Fluorescamine" blank without nanoparticles. If the blank shows significant fluorescence, your borate buffer or water supply is contaminated with primary amines (e.g., bacterial degradation or cross-contamination), and the buffer must be remade.

References

  • Interchim. "Sulfo-SDTB - Interchim".
  • Semantic Scholar.
  • NIH PMC.
  • Benchchem. "A Researcher's Guide to Quantitative Analysis of Surface Amine Density: A Comparison of Amino".
  • Thermo Fisher Scientific. "Fluorescamine Protein Assay".
  • ACS Publications. "High-Throughput Profiling of Nanoparticle–Protein Interactions by Fluorescamine Labeling".
  • Thermo Fisher Scientific. "TNBSA".

Sources

Validation of Elastin-Binding Functionalized Nanoparticles: A Comparative Guide for Targeted Nanomedicine

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing cardiovascular and pulmonary nanomedicine development, I frequently encounter a critical bottleneck: the inaccurate validation of nanoparticle (NP) binding to the extracellular matrix (ECM). Elastin, a core component of the ECM, is heavily implicated in the pathophysiology of Abdominal Aortic Aneurysms (AAA), chronic kidney disease (CKD)-associated vascular calcification, and pulmonary emphysema.

However, targeting elastin is not as simple as functionalizing a nanoparticle and applying it to healthy tissue. In healthy arteries, the surface of elastin fibers is sterically shielded by microfibrillar glycoproteins such as fibrillins, fibulins, and matrix Gla protein (MGP)[1]. It is only upon the pathological upregulation of matrix metalloproteinases (MMPs) or elastase that the elastin core is unmasked and degraded[2]. Therefore, robust validation requires experimental models that accurately simulate this disease-driven degradation.

This guide provides an objective comparison of elastin-targeting strategies and outlines self-validating experimental protocols to ensure high-fidelity data in your nanomedicine workflows.

Comparative Analysis of Elastin-Functionalization Strategies

Selecting the correct targeting moiety dictates the pharmacokinetic fate and binding efficacy of your nanocarrier. Below is an objective comparison of the three primary functionalization strategies used in the field.

  • Anti-Elastin Antibodies (e.g., EL-NPs): Conjugating polyclonal or monoclonal IgG antibodies to the NP surface provides exceptionally high specificity to exposed elastin epitopes[2]. However, antibodies significantly increase the hydrodynamic radius of the NP and often trigger Fc-receptor-mediated phagocytosis, leading to rapid clearance by the liver and spleen[2].

  • Cationic Amphiphiles (e.g., DMAB): Surface functionalization with didodecyldimethylammonium bromide (DMAB) imparts a positive charge that enhances tissue uptake and enables binding to elastin via hydrophobic interactions[3]. Crucially, DMAB-functionalized PLGA NPs have been shown to upregulate lysyl oxidase (LOX), the enzyme responsible for crosslinking elastin precursors, making this an ideal dual-action strategy for regenerative matrix repair[3].

  • Elastin-Binding Peptides (e.g., VGVAPG): Short peptide sequences offer a minimal footprint, allowing NPs to penetrate deeply into dense, fibrotic ECM structures while evading rapid immune clearance.

Table 1: Quantitative Comparison of Elastin-Targeting Strategies
Targeting MoietyMechanism of ActionBinding Affinity ( Kd​ )Size Addition to NPIn Vivo PenetrationPrimary Application
Anti-Elastin Antibodies Paratope-epitope recognitionLow nM+10 to 15 nmLow (Steric hindrance)Diagnostic Imaging (e.g., Micro-CT)
Cationic Amphiphiles Electrostatic & HydrophobicModerate< 2 nmHighRegenerative Repair (LOX upregulation)
Elastin-Binding Peptides Receptor/Matrix affinity10 - 100 nM< 5 nmHighDeep-tissue Drug Delivery

Mechanistic Pathway of Targeted Binding

To design a self-validating protocol, one must first understand the causality of the binding mechanism. The diagram below illustrates how disease states unmask elastin, allowing functionalized NPs to bind.

G A Healthy Elastin Matrix (Shielded by Microfibrils) B Elastase/MMP Upregulation (Disease State) A->B Proteolysis C Degraded Elastin (Exposed Epitopes) B->C Degradation D1 Antibody-NPs (High Affinity) C->D1 Target D2 Amphiphile-NPs (Electrostatic) C->D2 Target D3 Peptide-NPs (Deep Penetration) C->D3 Target E Matrix Stabilization & Imaging D1->E D2->E D3->E

Mechanism of targeted nanoparticle binding to degraded elastin matrices.

Experimental Validation Protocols

A rigorous validation workflow must prove that binding is damage-dependent. The following protocols are designed as self-validating systems: they contain internal controls that inherently prove or disprove the mechanistic hypothesis.

Protocol 1: Ex Vivo Damage-Dependent Binding Assay

Objective: Validate that NP binding correlates strictly with the degree of elastin degradation, proving specificity over non-specific background adherence.

Causality Check: We utilize porcine pancreatic elastase to simulate the pathological unmasking of elastin. If the NP functionalization is specific, healthy aortas will show zero binding due to microfibrillar shielding[1].

Workflow S1 Harvest Healthy Aorta S2 Elastase Treatment (Induce Damage) S1->S2 S3 Incubate with Targeted NPs S2->S3 S4 Stringent Washing (Remove Unbound) S3->S4 S5 Quantitative Analysis S4->S5

Step-by-step ex vivo workflow for validating elastin-targeted nanoparticle binding.

Step-by-Step Methodology:

  • Tissue Harvest: Isolate healthy aortas from wild-type murine or rat models. Section the tissue into equal 5 mm segments.

  • Enzymatic Unmasking (The Gradient): Incubate the segments in a physiological buffer containing porcine pancreatic elastase (e.g., 5 U/mL). Create a temporal gradient by removing segments at 0, 10, 20, and 60 minutes to induce varying degrees of elastic lamina damage[2].

  • Quenching & Incubation: Stop the enzymatic reaction using an inhibitor or cold buffer wash. Incubate the tissues with fluorescently labeled functionalized NPs (e.g., Cy5-labeled DMAB-PLGA or DiR-labeled Albumin NPs) at 37°C for 2 hours[1].

  • Stringent Washing: Wash tissues three times in PBS containing 0.05% Tween-20. Scientist's Note: This step is critical to eliminate non-specific electrostatic adherence, ensuring only affinity-driven binding remains.

  • Quantification: Measure fluorescence using an IVIS imaging system or hyperspectral microscopy.

  • Validation Outcome: A successful targeting moiety will exhibit a strong positive linear correlation between fluorescence intensity and elastase exposure time. The 0-minute control must yield near-zero signal[2].

Protocol 2: In Vivo Micro-CT Validation for Rupture Prediction

Objective: Confirm that targeted NPs can localize to degraded elastin in vivo amidst systemic shear stress, protein corona formation, and RES clearance mechanisms.

Causality Check: We correlate the accumulation of elastin-targeted Gold NPs (EL-GNPs) with the physical burst pressure of the aorta. This proves the NPs are quantitatively accumulating at sites of severe biomechanical failure[4].

Step-by-Step Methodology:

  • Disease Model Induction: Induce AAA in ApoE-/- or LDLr-/- mice via chronic Angiotensin II (AngII) infusion via osmotic minipumps for 4-6 weeks[4].

  • Systemic Injection: Administer EL-GNPs via retro-orbital or tail-vein intravenous injection.

  • Circulation Window: Allow 24 hours for systemic circulation. Scientist's Note: This extended window is vital. It ensures unbound NPs are cleared from the blood pool, minimizing background noise and highlighting true matrix adherence[4].

  • Imaging & Biomechanical Testing: Perform micro-CT imaging to quantify gold attenuation at the aneurysmal site. Subsequently, explant the aortas and perform ex vivo burst pressure testing.

  • Validation Outcome: The micro-CT signal intensity of the EL-GNPs must strongly inversely correlate with the burst pressure of the aorta, validating the NPs as a predictive diagnostic tool for rupture risk[4].

References

  • Nanoparticle targeting to diseased vasculature for imaging and therapy Source: National Institutes of Health (NIH) URL:[Link]

  • Multifunctional nanoparticles for doxycycline delivery towards localized elastic matrix stabilization and regenerative repair Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Gold nanoparticles that target degraded elastin improve imaging and rupture prediction in an AngII mediated mouse model of abdominal aortic aneurysm Source: National Institutes of Health (NIH) URL:[Link]

  • Targeted chelation therapy with EDTA-loaded albumin nanoparticles regresses arterial calcification without causing systemic side effects Source: National Institutes of Health (NIH) URL:[Link]

Sources

comparative study of alcohol ethoxylates as APEO replacements

Author: BenchChem Technical Support Team. Date: April 2026

Transitioning from Alkylphenol Ethoxylates (APEOs) to Alcohol Ethoxylates (AEs): A Comparative Performance and Methodological Guide

Executive Summary Alkylphenol ethoxylates (APEOs)—particularly nonylphenol ethoxylates (NPEOs)—have historically served as the workhorse nonionic surfactants in emulsion polymerization, biopharmaceutical downstream processing, and industrial coatings[1]. However, their environmental degradation pathway yields persistent, bioaccumulative, and endocrine-disrupting metabolites[2]. As regulatory frameworks tighten globally, Alcohol Ethoxylates (AEs) have emerged as the premier drop-in replacements[2]. As an application scientist, replacing a surfactant is never a simple 1:1 swap; it requires a mechanistic understanding of micellar dynamics, interfacial tension, and wetting kinetics. This guide provides an objective, data-driven comparison of AEs versus APEOs, supported by self-validating experimental protocols.

Mechanistic Causality: Biodegradation and Ecotoxicity

The fundamental driver for replacing APEOs is their recalcitrance in wastewater treatment facilities and natural aquatic environments. APEOs undergo a slow cleavage of their polyoxyethylene chains, leaving behind highly stable, lipophilic alkylphenols (e.g., nonylphenol)[2]. These metabolites mimic estrogen, posing severe aquatic toxicity and endocrine disruption risks[3].

Conversely, Alcohol Ethoxylates (AEs) undergo rapid central cleavage of the ether bond, effectively separating the hydrophilic and hydrophobic moieties. This is immediately followed by the rapid ß-oxidation of the alkyl chain, degrading the molecule entirely into CO₂ and water[4]. This structural difference eliminates the formation of persistent toxic intermediates.

Degradation APEO Alkylphenol Ethoxylate (APEO) NP Nonylphenol (NP) Endocrine Disruptor APEO->NP Slow ethoxylate chain cleavage AE Alcohol Ethoxylate (AE) CO2 CO2 + H2O Rapid Biodegradation AE->CO2 Rapid central cleavage & ß-oxidation

Fig 1: Environmental degradation pathways of APEOs vs. Alcohol Ethoxylates.

Physicochemical Performance Comparison

To successfully substitute NPEOs, the alternative must match or exceed the Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), and dynamic surface tension reduction capabilities of the original formulation[5]. Narrow-range and branched alcohol ethoxylates offer superior wetting and lower foaming profiles compared to their APEO counterparts[6][7].

Table 1: Quantitative Comparison of NPE-9 vs. AE Alternatives (C9-C11 Hydrophobe Base)[4]

PropertyNPE-9 (Nonylphenol 9-EO)AE 91-6 (C9-C11, 6-EO)AE 91-8 (C9-C11, 8-EO)
HLB Value 13.012.513.9
Pour Point (°C) -1.012.213.9
Surface Tension (mN/m) ~31.0~28.5~29.0
Draves Wetting Time (sec, 0.1% at 25°C) 451522
Biodegradability Poor (Toxic Metabolites)Excellent (Ultimate)Excellent (Ultimate)

Data synthesis demonstrates that AEs achieve significantly faster wetting times (lower seconds) and comparable HLB values, making them highly efficient in dynamic applications like high-speed coating and textile processing[4].

Self-Validating Experimental Protocols

Trust in a replacement formulation requires robust, reproducible data. The following protocols are designed as self-validating systems; they rely on fundamental physical principles (pressure differentials and buoyancy) rather than arbitrary fluorescence or indirect assays, ensuring high fidelity in your comparative studies.

Workflow Prep Surfactant Solution Prep (0.01% - 1.0% w/w) CMC Dynamic Surface Tension (Bubble Pressure) Prep->CMC Wetting Draves Wetting Test (Skein Sink Time) Prep->Wetting Foam Ross-Miles Foam Test (Initial & Decay) Prep->Foam Data Performance Profiling & HLB Matching CMC->Data Wetting->Data Foam->Data

Fig 2: Self-validating experimental workflow for surfactant performance profiling.

Protocol A: Dynamic Surface Tension via Maximum Bubble Pressure

Causality: Static surface tension measurements (e.g., Wilhelmy plate) fail to capture surfactant migration speed. In industrial coating, printing, or drug formulation, dynamic surface tension dictates performance during rapid agitation or high-speed application[7].

  • Preparation: Prepare serial dilutions of the target AE and the reference NPEO in deionized water (ranging from 0.001% to 1.0% w/w).

  • Calibration: Calibrate the bubble pressure tensiometer using pure deionized water (baseline of 72.8 mN/m at 20°C).

  • Measurement: Submerge the instrument's capillary into the surfactant solution.

  • Data Acquisition: Vary the surface age (bubble formation time) from 10 ms to 10,000 ms. Record the maximum pressure required to form a bubble. The instrument automatically calculates surface tension using the Laplace equation.

  • Validation: A successful AE replacement will show a steeper curve at low surface ages (<100 ms), indicating faster diffusion of the surfactant monomers to the newly created air-liquid interface[7].

Protocol B: Draves Wetting Test (ASTM D2281)

Causality: The Draves test is a direct, macroscopic validation of wetting efficiency. It measures the exact time required for a surfactant to displace trapped air within a hydrophobic cotton matrix, providing a real-world simulation of substrate penetration[8].

  • Solution Setup: Fill a 500 mL graduated cylinder with a 0.1% w/w surfactant solution maintained at exactly 25°C[8].

  • Skein Preparation: Attach a 3.0 g copper hook (anchor) to a standard 5.0 g unboiled cotton skein[8].

  • Execution: Drop the skein into the cylinder and simultaneously start a stopwatch.

  • Observation: The skein will initially float due to the trapped air within the cotton fibers. As the surfactant lowers the interfacial tension, the aqueous solution penetrates the fibers, displacing the air.

  • Endpoint: Stop the timer the exact moment the anchor weight touches the bottom of the cylinder[8].

  • Validation: Compare the sink time of the AE against the NPEO. Shorter times indicate superior wetting kinetics, confirming the AE's efficacy as a replacement[4].

Conclusion

Transitioning from APEOs to Alcohol Ethoxylates is not merely a regulatory compliance exercise; it is a strategic opportunity to optimize formulation kinetics. By leveraging secondary or branched AEs, formulators can achieve superior dynamic surface tension reduction and faster wetting times while completely eliminating the ecotoxicity associated with nonylphenol metabolites[3][5].

References

  • Source: ineris.
  • Source: shell.
  • Source: elchemy.
  • Title: Substitution af alkylphenolethoxylater (APEO)
  • Source: researchgate.
  • Source: hse.gov.
  • Source: benchchem.

Sources

Safety Operating Guide

2-(2-(Dodecyloxy)-ethoxy)-ethylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-(2-(Dodecyloxy)-ethoxy)-ethylamine

As a Senior Application Scientist, I recognize that the integration of amphiphilic linkers like 2-(2-(Dodecyloxy)-ethoxy)-ethylamine into lipid nanoparticle (LNP) and PROTAC workflows requires stringent safety and logistical oversight. This compound, featuring a hydrophobic dodecyl chain and a hydrophilic PEG2-amine terminus, is critical for advanced bioconjugation but presents specific handling and disposal challenges.

To build a secure and compliant laboratory environment, this guide provides a self-validating system of protocols. By understanding the mechanistic causality behind each safety measure, drug development professionals can ensure operational safety, regulatory compliance, and environmental stewardship.

Physicochemical Profile & Hazard Causality

Understanding the molecular behavior of 2-(2-(Dodecyloxy)-ethoxy)-ethylamine is essential for predicting its risk profile. The terminal primary amine is highly reactive and basic, leading to severe eye damage and skin irritation, while the lipid tail enhances cellular membrane permeability, exacerbating exposure risks.

Table 1: Quantitative Data & Hazard Summary

ParameterValue / ClassificationMechanistic Causality
CAS Number 87498-40-6Unique regulatory identifier for safety and compliance tracking[1].
Molecular Weight 273.46 g/mol Informs stoichiometric calculations for downstream neutralization[2].
Formula C16H35NO2Amphiphilic structure drives membrane interaction and surfactant properties[2].
Eye Damage (H318) Category 1The terminal amine acts as a localized base, causing rapid saponification of ocular lipids and protein denaturation[1].
Skin Irritation (H315) Category 2The dodecyl chain disrupts the stratum corneum, allowing the basic amine to induce dermal inflammation[1].
STOT SE 3 (H336) Central Nervous SystemVapor or aerosol inhalation can lead to transient narcotic effects due to systemic absorption[1].

Standard Operating Procedure (SOP): Safe Handling & Operational Plan

To mitigate the hazards outlined above, all handling must be engineered to prevent aerosolization and dermal contact.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the chemical within a certified Class II biological safety cabinet (BSC) or a chemical fume hood.

    • Causality: Local exhaust ventilation prevents the accumulation of aerosols that trigger STOT SE 3 (narcotic) effects and ensures adequate air exchange[3].

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tightly sealed safety goggles.

    • Causality: Nitrile provides a robust barrier against lipid-soluble amines, preventing Category 2 skin irritation. Standard safety glasses are insufficient against Category 1 eye damage risks; sealed goggles prevent vapor intrusion[4].

  • Inert Atmosphere Storage: Purge the primary container with Argon or Nitrogen gas before sealing and store at -20°C in a dark, dry environment.

    • Causality: The primary amine is highly susceptible to atmospheric oxidation and carbon dioxide absorption (which forms insoluble carbamate salts). Inert gas prevents reagent degradation and maintains batch-to-batch reproducibility[5].

Emergency Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure. Do not allow the product to enter drains, as its surfactant properties can disrupt aquatic ecosystems[3].

Step-by-Step Spill Response Methodology:

  • Evacuation & PPE Verification: Evacuate the immediate vicinity. Responders must wear full PPE. If ventilation is compromised, a NIOSH-approved respirator is mandatory[3].

  • Physical Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized clay.

    • Causality: Inert absorbents physically trap the amphiphilic liquid without initiating exothermic reactions, preventing the spread of the spill[6].

  • Chemical Neutralization: Carefully apply a 5% acetic acid solution directly to the contained spill area.

    • Causality: The weak acid safely neutralizes the reactive primary amine, converting it into a stable, water-soluble acetate salt. This immediately mitigates its corrosive hazard profile and prevents hazardous off-gassing[6].

  • Collection: Use non-sparking tools to shovel the neutralized absorbent into a high-density polyethylene (HDPE) hazardous waste container[6].

  • Surface Decontamination: Wash the affected area with hot water and a mild detergent.

    • Causality: Hot water and detergent break down any residual lipid-PEG complexes adhering to the surface, ensuring complete decontamination[6].

Logistical Disposal Plan & Regulatory Compliance

Proper disposal must strictly align with the Resource Conservation and Recovery Act (RCRA) and local environmental regulations to prevent long-term liability[7].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Never mix 2-(2-(Dodecyloxy)-ethoxy)-ethylamine waste with strong oxidizing agents or concentrated acids. Isolate it in a dedicated, chemically compatible HDPE container.

  • Compliant Labeling: Label the container explicitly as "Hazardous Waste - Corrosive/Toxic Amine (Contains 2-(2-(Dodecyloxy)-ethoxy)-ethylamine)". Include the exact accumulation start date.

  • Secondary Containment: Keep the waste container tightly closed in a designated secondary containment area, away from direct sunlight, heat sources, and ambient moisture[6].

  • Licensed RCRA Disposal: Entrust the final disposal to a licensed hazardous waste management facility.

    • Causality: Professional incineration at a regulated facility ensures the complete thermal destruction of the hydrocarbon chain and the safe, filtered scrubbing of nitrogen oxides (NOx) generated during the combustion of the amine group[3].

Workflow Visualization

G Start Spill Detected: 2-(2-(Dodecyloxy)-ethoxy)-ethylamine Assess Assess Volume & Don PPE (Respirator, Nitrile Gloves, Goggles) Start->Assess Contain Contain Spill (Apply Vermiculite/Dry Sand) Assess->Contain Neutralize Chemical Neutralization (Apply 5% Acetic Acid) Contain->Neutralize Collect Collect Residue (Transfer to HDPE Container) Neutralize->Collect Decon Surface Decontamination (Hot Water & Detergent) Collect->Decon Waste Hazardous Waste Storage (Label & Segregate) Decon->Waste Dispose Licensed RCRA Facility (Thermal Incineration) Waste->Dispose

Operational workflow for the containment, neutralization, and RCRA-compliant disposal of amine spills.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.